JP1302 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4.2ClH/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOADYFJAJZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor (α2C-AR).[1][2][3] Its mechanism of action is centered on its high-affinity binding to and subsequent blockade of this specific adrenoceptor subtype, leading to modulation of neurotransmitter release in the central nervous system (CNS). This targeted action confers antidepressant and antipsychotic-like effects in preclinical models, suggesting its therapeutic potential for neuropsychiatric disorders.[1][4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of JP1302 dihydrochloride.
Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism
The primary mechanism of action of this compound is its function as a competitive antagonist at the α2C-adrenoceptor.[1][2][3][4][5] Unlike non-selective α2-AR antagonists, JP1302 exhibits a significantly higher affinity and potency for the α2C subtype compared to the α2A and α2B subtypes.[4][6] This selectivity is crucial as the different α2-AR subtypes have distinct physiological roles; for instance, the α2A subtype is primarily associated with sedation and hypotension, effects not observed with JP1302.[4][5][6]
The α2C-adrenoceptor is predominantly expressed in specific regions of the CNS, including the striatum, olfactory tubercle, and hippocampus.[4] By selectively blocking these receptors, JP1302 can modulate neuronal firing and neurotransmitter release in these key brain areas.[4]
Quantitative Pharmacological Data
The selectivity of JP1302 is quantified by its binding affinity (Ki) and functional antagonist potency (KB) values at human α2-adrenoceptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Antagonist Potency (KB) in nM |
| Human α2C | 28[1][2][3] | 16[1][4][5][7] |
| Human α2A | 3150 | 1500[4][5] |
| Human α2B | 1470 | 2200[4][5] |
| Human α2D | 1700 | Not Reported |
Table 1: Binding affinities and antagonist potencies of this compound at human α2-adrenoceptor subtypes.
The data clearly demonstrates the high selectivity of JP1302 for the α2C subtype, with approximately 50- to 100-fold greater selectivity over other α2 subtypes.[1][2][6]
Signaling Pathways and Downstream Effects
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and modulation of ion channel activity. This results in a reduction of neurotransmitter release from the presynaptic terminal.
JP1302, as an antagonist, blocks the α2C-adrenoceptor, thereby preventing the inhibitory action of endogenous agonists. This "disinhibition" is thought to increase the release of neurotransmitters, such as GABA, in brain regions like the striatum.[8] This modulation of GABAergic and potentially other neurotransmitter systems is hypothesized to underlie the observed antidepressant and antipsychotic-like effects.[8]
Figure 1: Proposed mechanism of JP1302 action at the presynaptic terminal.
Key Experimental Protocols
The pharmacological profile of JP1302 was established through a series of standard in vitro and in vivo assays.[4][5]
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of JP1302 for different α2-adrenoceptor subtypes.
-
Methodology:
-
Receptor Preparation: Membranes were prepared from cell lines stably expressing individual human α2-adrenoceptor subtypes (α2A, α2B, α2C).
-
Radioligand: A specific radioligand, such as [3H]RS-79948, is used to label the receptors.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of JP1302.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of JP1302 that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Antagonism Assay ([35S]GTPγS Binding)
-
Objective: To determine the functional antagonist potency (KB) of JP1302.
-
Methodology:
-
Assay Principle: This assay measures the activation of G-proteins coupled to the adrenoceptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
-
Procedure: Cell membranes expressing the α2C-adrenoceptor are incubated with [35S]GTPγS, an agonist (e.g., adrenaline), and varying concentrations of JP1302.
-
Measurement: The amount of [35S]GTPγS incorporated is measured.
-
Data Analysis: The ability of JP1302 to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its antagonist potency (KB).
-
Figure 2: Workflow for in vitro radioligand binding assay.
In Vivo Forced Swimming Test (FST)
-
Objective: To assess the antidepressant-like effects of JP1302.
-
Methodology:
-
Animals: Male NMRI mice or Sprague-Dawley/Wistar rats are used.[4][6]
-
Procedure: Animals are placed individually in a cylinder filled with water from which they cannot escape. The test typically consists of a pre-test session followed by a test session 24 hours later.
-
Drug Administration: JP1302 (e.g., 1-10 μmol/kg) or a vehicle control is administered before the test session.[1][2][6]
-
Measurement: The duration of immobility (a state of behavioral despair) during the test session is recorded.
-
Interpretation: A significant reduction in immobility time is interpreted as an antidepressant-like effect. JP1302 was found to effectively reduce immobility in this test.[4][5]
-
In Vivo Prepulse Inhibition (PPI) of Startle Reflex
-
Objective: To assess the antipsychotic-like effects of JP1302. PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. This response is often deficient in schizophrenic patients.
-
Methodology:
-
Animals: Rats are used.[4]
-
Apparatus: Animals are placed in a startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.
-
Psychosis Model: A deficit in PPI is induced by administering a psychotomimetic agent like phencyclidine (PCP).[4][6]
-
Drug Administration: JP1302 (e.g., 5 μmol/kg) is administered to the animals.[1][2][6]
-
Procedure: The test session involves trials with the startling pulse alone and trials where the pulse is preceded by a weaker prepulse.
-
Measurement: The amplitude of the startle response is measured in both trial types. PPI is calculated as the percentage reduction in the startle response in the prepulse trials compared to the pulse-alone trials.
-
Interpretation: JP1302 was shown to reverse the PCP-induced deficit in PPI, suggesting antipsychotic-like potential.[4][5][6]
-
Figure 3: Logical relationship between receptor selectivity and observed effects.
Conclusions and Implications
This compound is a valuable pharmacological tool for investigating the specific roles of the α2C-adrenoceptor. Its mechanism of action, characterized by potent and selective antagonism of the α2C-AR, distinguishes it from non-selective α2-AR ligands. The resulting antidepressant and antipsychotic-like effects in preclinical models, without the sedative side effects associated with α2A-AR modulation, highlight the therapeutic potential of selective α2C-AR antagonism for treating neuropsychiatric disorders.[4][5] Further research into this mechanism may pave the way for novel treatments for depression, schizophrenia, and related conditions.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
JP-1302 Dihydrochloride: A Technical Guide to a Selective Alpha-2C Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP-1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the alpha-2C adrenoceptor (α2C-AR), a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2][3] This high selectivity, particularly over other alpha-2 adrenoceptor subtypes, has established JP-1302 as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the α2C-AR.[4][5] Emerging research suggests its therapeutic potential in neuropsychiatric disorders and renal dysfunction.[3][6] This technical guide provides a comprehensive overview of JP-1302 dihydrochloride, including its pharmacological properties, detailed experimental protocols for its characterization, and insights into the α2C-adrenoceptor signaling pathway.
Chemical and Physical Properties
JP-1302 dihydrochloride, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, is a well-characterized compound used in preclinical research.[1]
| Property | Value | Reference |
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride | [1] |
| Molecular Formula | C24H24N4•2HCl | [7] |
| Molecular Weight | 441.4 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1259314-65-2 | [2] |
Pharmacological Profile: Binding Affinity and Functional Activity
JP-1302 exhibits significant selectivity for the human α2C-adrenoceptor subtype. Its binding affinity (Ki) and antagonist activity (Kb) have been determined through various in vitro assays.
Table 2.1: Binding Affinity (Ki) of JP-1302 at Human and Rodent α2-Adrenoceptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Selectivity (fold) vs. α2C | Reference |
| α2C | Human | 28 ± 2 | - | [8] |
| α2B | Human | 1470 ± 130 | ~53 | [8] |
| α2A | Human | 3150 ± 50 | ~113 | [8] |
| α2D | Rodent | 1700 ± 200 | ~61 | [8] |
Table 2.2: Antagonist Potency (Kb) of JP-1302 at Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Species | Kb (nM) | Reference |
| α2C | Human | 16 | [2][3][4] |
| α2A | Human | 1500 | [4][9] |
| α2B | Human | 2200 | [4][9] |
Mechanism of Action
The alpha-2C adrenoceptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[10][11] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the α2C-AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This signaling cascade ultimately modulates neurotransmitter release, with the α2C-AR playing a role in neurotransmission at lower frequencies of nerve activity.[12][13] JP-1302 acts as a competitive antagonist at the α2C-AR, blocking the binding of endogenous agonists and thereby inhibiting the receptor's downstream signaling.
Figure 1: Alpha-2C Adrenoceptor Signaling Pathway and JP-1302 Antagonism.
Experimental Protocols
The characterization of JP-1302 has been achieved through a series of well-defined in vitro and in vivo experimental protocols.
In Vitro Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the affinity of JP-1302 for human α2A, α2B, and α2C, and mouse α2D adrenoceptor subtypes.
-
Materials:
-
Membranes from cells stably transfected with the respective human or mouse α2-adrenoceptor subtypes (e.g., Shionogi S115 or CHO cells).[4]
-
Radioligands: [3H]-rauwolscine or [3H]-RX821002.[4]
-
JP-1302 dihydrochloride.
-
Non-labeled competitor (e.g., phentolamine) to determine non-specific binding.
-
Binding buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of JP-1302.
-
Parallel incubations are performed in the presence of an excess of a non-labeled competitor to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 values (concentration of JP-1302 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
This functional assay measures the activation of G proteins coupled to the receptor and is used to determine the antagonist potency (Kb) of a compound.
-
Objective: To determine the antagonist activity of JP-1302 at the human α2C-adrenoceptor.
-
Materials:
-
Membranes from cells expressing the human α2C-adrenoceptor.
-
[35S]GTPγS.
-
Agonist (e.g., adrenaline).[1]
-
JP-1302 dihydrochloride.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of JP-1302.
-
Add a fixed concentration of the agonist (adrenaline) to stimulate G protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
After incubation, the reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The Kb value is determined by analyzing the concentration-response curves of the agonist in the absence and presence of different concentrations of JP-1302.
-
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. JP1302 dihydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
- 9. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
The Selective α2C-Adrenoceptor Antagonist: A Technical Guide to the Selectivity Profile of JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family.[1][2][3][4][5][6] This selectivity has positioned JP1302 as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the α2C-adrenoceptor in the central nervous system and other tissues.[4] Emerging research suggests the therapeutic potential of selective α2C-adrenoceptor antagonism in neuropsychiatric disorders such as depression and psychosis.[1][3][4] This technical guide provides an in-depth overview of the selectivity profile of JP1302 dihydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.
Core Selectivity Profile: Quantitative Data
The selectivity of this compound is primarily defined by its differential binding affinities (Ki) and antagonist potencies (Kb) for the various α2-adrenoceptor subtypes. The compound exhibits a significantly higher affinity and potency for the human α2C-adrenoceptor compared to the α2A, α2B, and α2D subtypes.[1]
| Receptor Subtype (Human) | Binding Affinity (Ki) in nM | Antagonist Potency (Kb) in nM | Fold Selectivity over α2C (based on Ki) |
| α2C | 28 [1][2][3][5] | 16 [1][2][3][4][5][6][7][8] | 1 |
| α2A | 3150[1] | 1500[7] | ~113 |
| α2B | 1470[1] | 2200[7] | ~53 |
| α2D | 1700[1] | Not Reported | ~61 |
Data compiled from multiple sources. Minor variations in reported values may exist between different studies.
Mechanism of Action: α2C-Adrenoceptor Antagonism
JP1302 exerts its effects by competitively binding to and blocking the α2C-adrenoceptor. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, JP1302 prevents this inhibitory signaling cascade. In the central nervous system, α2C-adrenoceptors are involved in the regulation of neurotransmitter release, and their blockade can lead to downstream effects on neuronal firing and behavior.[9]
Experimental Protocols
Radioligand Binding Assays
The binding affinities of JP1302 for α2-adrenoceptor subtypes were determined using competitive radioligand binding assays.
-
Objective: To determine the affinity (Ki) of JP1302 for human α2A, α2B, and α2C, and mouse α2D adrenoceptor subtypes.
-
Biological Material: Membranes from cell lines stably transfected with the respective human or mouse α2-adrenoceptor subtypes (e.g., Shionogi S115 cells or Chinese hamster ovary (CHO) cells).[7]
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.7 at room temperature.
-
Procedure:
-
Cell membranes expressing a specific α2-adrenoceptor subtype are incubated with a fixed concentration of the appropriate radioligand.
-
Increasing concentrations of this compound (the competitor) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of JP1302 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Forced Swimming Test (FST)
The FST is a rodent behavioral test used to evaluate antidepressant-like activity.
-
Objective: To assess the potential antidepressant effects of JP1302.
-
Animals: Male rats or mice.
-
Apparatus: A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (e.g., 21 cm deep) at a controlled temperature (e.g., 25°C).[8]
-
Procedure:
-
Pre-test session: Animals are individually placed in the water-filled cylinder for a 15-minute habituation period.[8]
-
Drug Administration: 24 hours after the pre-test, animals are administered this compound or a vehicle control.
-
Test session: Following drug administration (e.g., 30-60 minutes post-injection), the animals are placed back into the cylinder for a 5-minute test session.[8]
-
-
Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the test session.
-
Interpretation: A significant reduction in immobility time in the JP1302-treated group compared to the vehicle group suggests an antidepressant-like effect. JP1302 has been shown to effectively reduce immobility in the FST.[1][7]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in certain neuropsychiatric disorders like schizophrenia.
-
Objective: To evaluate the antipsychotic-like potential of JP1302.
-
Animals: Male rats or mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chamber for an acclimation period with background white noise.
-
The test consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-15 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
JP1302 can be administered before the test session to assess its effects on baseline PPI or its ability to reverse a PPI deficit induced by a psychotomimetic agent like phencyclidine (PCP).
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-plus-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Interpretation: JP1302 has been shown to reverse phencyclidine-induced deficits in PPI, suggesting antipsychotic-like activity.[1][7]
Conclusion
This compound is a highly selective α2C-adrenoceptor antagonist, demonstrating significantly greater affinity and potency for this subtype over others in the α2-adrenoceptor family. This selectivity, established through rigorous in vitro binding assays, is complemented by in vivo functional data from behavioral models like the Forced Swimming Test and Prepulse Inhibition test, which indicate its potential as an antidepressant and antipsychotic agent. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of JP1302 and other selective α2C-adrenoceptor ligands in drug discovery and neuroscience research.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to JP1302 Dihydrochloride: Binding Affinity and Ki Values
This technical guide provides a comprehensive overview of this compound, a potent and highly selective α2C-adrenoceptor antagonist. The document details its binding affinity (Ki) and functional antagonist activity (Kb) across various adrenoceptor subtypes, outlines the experimental protocols used for these determinations, and visualizes key mechanisms and workflows.
Core Pharmacological Profile
JP1302, with the chemical name acridin-9-yl-[4-(4-methylpiperazin-1-yl)-phenyl]amine, is recognized for its high affinity and selectivity for the α2C-adrenoceptor subtype.[1][2] This selectivity, approximately 50- to 100-fold higher for the α2C subtype compared to α2A or α2B subtypes, makes it an invaluable tool for investigating the specific physiological and pathological roles of the α2C-adrenoceptor.[3][4][5] Its antagonistic action has been linked to potential antidepressant and antipsychotic-like effects, positioning it as a compound of interest for neuropsychiatric disorder research.[2][3][4]
Quantitative Data: Binding Affinity and Antagonist Potency
The binding affinity (Ki) and functional antagonist potency (Kb) of JP1302 have been determined through rigorous in vitro assays. The data clearly demonstrates its selectivity for the human α2C-adrenoceptor.
Table 1: Binding Affinity (Ki) of JP1302 for Adrenoceptor Subtypes
| Receptor Subtype (Species) | Ki Value (nM) |
| α2C (Human) | 28 ± 2 |
| α2B (Human) | 1470 ± 130 |
| α2D (Rodent) | 1700 ± 200 |
| α2A (Human) | 3150 ± 50 |
Data sourced from references[1][6]. Values are presented as mean ± s.e.m.
Table 2: Functional Antagonist Potency (Kb) of JP1302 at Human α2-Adrenoceptor Subtypes
| Receptor Subtype (Human) | Kb Value (nM) |
| α2C | 16 ± 6 |
| α2A | 1495 ± 270 (or ~1500) |
| α2B | 2175 ± 345 (or ~2200) |
Data sourced from references[1][2][3]. Values are presented as mean ± s.e.m.
Mechanism of Action: α2C-Adrenoceptor Antagonism
The α2A- and α2C-adrenoceptors function as presynaptic autoreceptors that provide negative feedback to inhibit noradrenaline (NA) release.[7] The α2C-subtype, in particular, is thought to regulate NA release at low endogenous concentrations.[7] JP1302 exerts its effect by selectively blocking the α2C-adrenoceptor. This blockade prevents the binding of endogenous agonists like adrenaline and noradrenaline, thereby inhibiting the receptor's normal negative feedback function. The result is a disinhibition of the neuron, leading to an increase in neurotransmitter release.
Experimental Protocols
The quantitative data presented in this guide were derived from established and validated in vitro pharmacological assays.
Radioligand Binding Assays (for Ki Determination)
This competitive binding assay was employed to determine the affinity (Ki) of JP1302 for various α2-adrenoceptor subtypes.[1]
-
Objective: To measure the concentration of JP1302 required to displace 50% of a specific radioligand from its target receptor.
-
Biological Materials:
-
Radioligands:
-
Procedure:
-
Cell membranes expressing a specific receptor subtype are prepared.
-
A fixed concentration of the appropriate radioligand is added to the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (JP1302) are added to compete for binding with the radioligand.
-
Following incubation to reach equilibrium, bound and free radioligand are separated via filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 (concentration of JP1302 that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Antagonism Assay (for Kb Determination)
This assay was used to determine the functional antagonist potency (Kb) of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation. It also confirmed that JP1302 lacks agonist activity.[1]
-
Objective: To measure the ability of JP1302 to antagonize adrenaline-stimulated [³⁵S]GTPγS binding to G-proteins coupled to α2-adrenoceptors.
-
Biological Material: Membranes from CHO cells stably expressing the human α2A, α2B, and α2C subtypes.[1]
-
Reagents:
-
Adrenaline: A known α2-adrenoceptor agonist.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog that binds to activated Gα subunits.
-
-
Procedure:
-
Agonist Activity Test: JP1302 is first incubated with cell membranes and [³⁵S]GTPγS in the absence of an agonist. No increase in binding indicates a lack of agonistic activity.[1]
-
Antagonist Assay: Cell membranes are incubated with a fixed concentration of the agonist (adrenaline) to stimulate G-protein activation.
-
Increasing concentrations of the antagonist (JP1302) are added to the reaction.
-
[³⁵S]GTPγS is added, which will bind to G-proteins upon their activation by the agonist-bound receptor.
-
The reaction is incubated, and the amount of bound [³⁵S]GTPγS is measured.
-
The concentration-dependent inhibition of the adrenaline-stimulated signal by JP1302 is used to calculate the antagonist potency (Kb).
-
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
- 7. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Profile of JP1302 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available scientific literature on JP1302 dihydrochloride (B599025), a potent and highly selective α2C-adrenoceptor antagonist. This document synthesizes key findings on its pharmacological properties, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While extensive research has elucidated its in vitro activity, detailed in vivo pharmacokinetic data remains limited in the public domain.
Core Pharmacological Properties
JP1302 dihydrochloride is recognized for its significant selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes. This selectivity is crucial for its potential therapeutic applications, particularly in the field of neuropsychiatric disorders.
In Vitro Binding Affinity and Antagonist Potency
Quantitative analysis of this compound's interaction with adrenergic receptors has been a primary focus of research. The following tables summarize the key binding affinity (Ki) and antagonist potency (KB) values at various human and rodent adrenoceptor subtypes.
| Adrenoceptor Subtype | Organism | Ki (nM) | Reference |
| α2C | Human | 28 | [1] |
| α2B | Human | 1470 | |
| α2A | Human | 3150 | |
| α2D (rodent equivalent of human α2A) | Mouse | 1700 |
| Adrenoceptor Subtype | Organism | KB (nM) | Reference |
| α2C | Human | 16 | [2] |
| α2A | Human | 1500 | [2] |
| α2B | Human | 2200 | [2] |
Pharmacokinetic Profile: A Knowledge Gap
A thorough review of the existing literature reveals a significant scarcity of comprehensive pharmacokinetic data for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been extensively reported in publicly accessible scientific journals.
The only available in vivo pharmacokinetic information is a preliminary finding indicating that following doses of 1–10 μmol kg−1 in rats for forced swimming test and prepulse inhibition experiments, the maximum plasma concentrations (Cmax) of JP1302 did not surpass 0.3 μM[2]. This limited data point suggests that at these behaviorally active doses, systemic exposure is within the sub-micromolar range.
Due to the lack of detailed public information, a comprehensive summary of ADME parameters, including bioavailability, plasma protein binding, metabolic pathways, and excretion routes, cannot be provided at this time. Further research and publication of dedicated pharmacokinetic studies are necessary to fully characterize the in vivo disposition of this compound.
Experimental Methodologies
The following sections detail the experimental protocols employed in the key in vitro and in vivo studies that have characterized the pharmacological profile of this compound.
In Vitro Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Ki) of this compound for various α2-adrenoceptor subtypes.
Protocol Details:
-
Biological Material: Membranes from Shionogi S115 cells stably expressing human α2A, α2B, and α2C adrenoceptor subtypes, or membranes from CHO cells for the mouse α2D subtype.
-
Radioligands: [3H]-rauwolscine or [3H]-RX821002 were used as the radiolabeled ligands.
-
Incubation: The cell membranes, radioligand, and varying concentrations of this compound were incubated in a suitable buffer (e.g., 50 mM KH2PO4, pH 7.5).
-
Separation: The reaction was terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the competitor (JP1302) concentration. The IC50 (the concentration of JP1302 that inhibits 50% of specific radioligand binding) was determined from these curves. The Ki was then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay was utilized to determine the antagonist activity (KB) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Protocol Details:
-
Biological Material: Membranes from CHO cells stably expressing one of the three human α2-adrenoceptor subtypes.
-
Reagents: Adrenaline was used as the agonist to stimulate G-protein activation, and [35S]GTPγS was used to measure this activation.
-
Procedure: The cell membranes were incubated with adrenaline in the presence of varying concentrations of this compound, along with [35S]GTPγS.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified to determine the level of G-protein activation.
-
Data Analysis: The ability of JP1302 to inhibit adrenaline-stimulated [35S]GTPγS binding was used to calculate its antagonist potency (KB).
Signaling Pathway
This compound functions as an antagonist at α2C-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862) and epinephrine, couple to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking the binding of endogenous agonists, JP1302 prevents this signaling cascade.
Conclusion
This compound is a well-characterized, highly selective α2C-adrenoceptor antagonist with potent in vitro activity. Its selectivity makes it a valuable research tool for investigating the physiological and pathological roles of the α2C-adrenoceptor. However, a significant gap exists in the publicly available literature regarding its pharmacokinetic properties. To advance the potential clinical development of JP1302 or similar molecules, comprehensive ADME studies are essential to understand its in vivo behavior, including its absorption, distribution, metabolism, and excretion profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the pharmacology of selective α2C-adrenoceptor antagonists.
References
An In-Depth Technical Guide to JP1302 Dihydrochloride: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor implicated in various physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of JP1302 dihydrochloride. Detailed experimental protocols for its characterization and relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, chemically known as N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine dihydrochloride, is a synthetic organic compound with significant potential in neuroscience research. Its chemical structure is characterized by a central acridine (B1665455) core linked to a 4-(4-methylpiperazin-1-yl)phenyl moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;dihydrochloride | [1] |
| Molecular Formula | C₂₄H₂₆Cl₂N₄ | [1] |
| Molecular Weight | 441.4 g/mol | [1] |
| CAS Number | 1259314-65-2 | [2][3] |
Synthesis of this compound
The synthesis of JP1302 has been described in the patent application WO01/64645 A2. While the full patent text is not publicly available, the synthesis of related 9-aminoacridine (B1665356) derivatives generally proceeds via a nucleophilic aromatic substitution reaction. The key step involves the reaction of 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative.
General Synthetic Scheme
The synthesis of JP1302 can be conceptualized in the following two main steps:
-
Synthesis of the 9-aminoacridine core: This is typically achieved by the condensation of 9-chloroacridine with 4-(4-methylpiperazin-1-yl)aniline. This reaction is a nucleophilic substitution at the C9 position of the acridine ring, which is highly activated towards such reactions.
-
Formation of the dihydrochloride salt: The resulting free base of JP1302 is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.
Biological Activity and Selectivity
This compound is a highly selective antagonist for the α2C-adrenoceptor subtype. This selectivity is crucial for its use as a pharmacological tool to investigate the specific roles of the α2C-adrenoceptor in various physiological and pathological conditions.
Table 2: In Vitro Binding Affinity and Potency of JP1302
| Receptor Subtype | Kᵢ (nM) | Kₑ (nM) | Reference |
| Human α2A-adrenoceptor | 1500 | 1500 | [4] |
| Human α2B-adrenoceptor | >1500 | 2200 | [4] |
| Human α2C-adrenoceptor | 28 | 16 | [2][4] |
As shown in Table 2, JP1302 exhibits a significantly higher affinity (lower Kᵢ value) and potency (lower Kₑ value) for the human α2C-adrenoceptor compared to the α2A and α2B subtypes, demonstrating its high selectivity.
Signaling Pathway
The α2C-adrenoceptor, like other α2-adrenoceptors, is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/Gₒ family of G proteins. Upon activation by an agonist (e.g., norepinephrine), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, JP1302 binds to the α2C-adrenoceptor but does not induce this conformational change, thereby blocking the binding of endogenous agonists and preventing the downstream signaling cascade.
Experimental Protocols
The characterization of this compound's binding affinity and functional activity involves several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of JP1302 for the α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human α2-adrenoceptor subtype (α2A, α2B, or α2C) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-rauwolscine) and varying concentrations of the competing unlabeled ligand (JP1302).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G protein activation.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the α2-adrenoceptor subtypes are used.
-
Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., norepinephrine) in the presence of varying concentrations of JP1302, along with GDP and [³⁵S]GTPγS.
-
Reaction Termination and Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The amount of G protein-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The antagonist's potency (Kₑ) is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of α2C-adrenoceptor function. Its high selectivity makes it superior to non-selective antagonists for dissecting the precise roles of this receptor subtype in health and disease. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to advance our understanding of α2C-adrenoceptor biology and to explore its therapeutic potential.
References
- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
JP1302 Dihydrochloride: A Technical Guide for Neuroscience and Neurology Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride (B599025) is a potent and highly selective α2C-adrenoceptor antagonist that has emerged as an invaluable pharmacological tool for investigating the nuanced roles of the α2C-adrenoceptor subtype in the central nervous system.[1][2] Chemically identified as N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride, its high selectivity allows researchers to dissect the specific contributions of the α2C subtype from the other α2-adrenoceptor subtypes (α2A and α2B), which often have overlapping and sometimes opposing physiological functions.[1][3] This specificity has been instrumental in exploring the therapeutic potential of α2C-adrenoceptor antagonism in various neuropsychiatric disorders, including depression and psychosis.[4][5] This document provides a comprehensive technical overview of JP1302 dihydrochloride, including its pharmacological profile, mechanism of action, key experimental protocols, and data from seminal research studies.
Pharmacological Profile and Properties
The defining characteristic of JP1302 is its remarkable selectivity for the α2C-adrenoceptor over other α2 subtypes. This selectivity is quantified by its binding affinity (Ki) and functional antagonist potency (KB).
Table 1: Adrenoceptor Binding Affinity and Antagonist Potency of JP1302
| Receptor Subtype (Human) | Binding Affinity (Ki) [nM] | Antagonist Potency (KB) [nM] |
|---|---|---|
| α2C | 28 [1][6] | 16 [1][4][5] |
| α2A | 3150 ± 50[6] | 1500[4][5] |
| α2B | 1470 ± 130[6] | 2200[4][5] |
| α2D (rodent) | 1700 ± 200[6] | Not Reported |
Data compiled from multiple sources.[1][4][5][6]
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride[1] |
| Molecular Formula | C24H24N4·2HCl[1] |
| Molecular Weight | 441.4 g/mol [1] |
| CAS Number | 1259314-65-2[1] |
| Purity | ≥98% (HPLC)[1] |
| Storage | Store at -20°C[1] |
Mechanism of Action: α2C-Adrenoceptor Antagonism
The α2-adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are associated with the inhibitory G protein, Gi.[7] When activated by endogenous catecholamines like norepinephrine, the Gi protein inhibits the enzyme adenylyl cyclase.[7] This action reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP, leading to decreased activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[7]
JP1302 acts as a competitive antagonist at the α2C-adrenoceptor. By binding to the receptor, it blocks endogenous agonists from activating this inhibitory cascade. This selective blockade of the α2C subtype allows for the modulation of specific neuronal circuits where this receptor is prominently expressed, such as the basal ganglia, hippocampus, and cerebral cortex, without affecting the more widespread functions of the α2A subtype, like sedation and blood pressure regulation.[4][5][7]
Applications in Neuroscience Research
JP1302's selectivity has made it a key compound for validating the α2C-adrenoceptor as a target for neuropsychiatric disorders.
-
Antidepressant-like Activity: In rodent models, JP1302 demonstrates significant antidepressant-like effects. In the Forced Swimming Test (FST), administration of JP1302 (1-10 μmol/kg) effectively reduces the immobility time in rats, an effect comparable to the established antidepressant desipramine.[3][8] This supports the hypothesis that blocking α2C-adrenoceptors may be a viable strategy for treating depression.[4][5]
-
Antipsychotic-like Activity: JP1302 has shown potential in models of psychosis. It effectively reverses the sensorimotor gating deficit induced by the NMDA receptor antagonist phencyclidine (PCP) in the Prepulse Inhibition (PPI) of startle reflex model.[4][5] A dose of 5 μmol/kg was sufficient to completely reverse the PCP-induced impairment in rats, suggesting a role for α2C-adrenoceptors in the pathophysiology of schizophrenia-like symptoms.[3][8]
-
Neuropathic Pain Research: The compound has also been used as a tool to explore the role of peripheral α2-adrenoceptor subtypes in pain modulation. In a rat spinal nerve ligation model, intraplantar injection of JP1302 was shown to reverse the antiallodynic effects of the α2-agonist dexmedetomidine (B676), indicating the involvement of peripheral α2C-adrenoceptors in this analgesic mechanism.[9]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key assays in which JP1302 has been characterized.
1. In Vitro: α2-Antagonist Activity ([35S]GTPγS Binding Assay)
This assay determines the functional antagonism of JP1302 by measuring its ability to inhibit agonist-stimulated G-protein activation.
-
Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with one of the human α2-adrenoceptor subtypes (α2A, α2B, or α2C).[4]
-
Membrane Preparation: Homogenize cells and prepare cell membranes through centrifugation.
-
Assay Buffer: Tris-HCl, MgCl2, NaCl, GDP, and protease inhibitors.
-
Procedure:
-
Incubate cell membranes with varying concentrations of JP1302.
-
Add a fixed concentration of an agonist (e.g., adrenaline) to stimulate G-protein activation.[4]
-
Introduce [35S]GTPγS to the reaction. Activated G-proteins will bind [35S]GTPγS.
-
Incubate at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of JP1302 that inhibits 50% of the agonist-stimulated binding (IC50) and calculate the antagonist potency (KB) using the Cheng-Prusoff equation.
2. In Vivo: Forced Swimming Test (FST)
This is a widely used behavioral model to screen for antidepressant-like activity.
-
Animals: Male Wistar rats.
-
Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) filled with 21 cm of water at 25°C.[4]
-
Procedure:
-
Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-test session.[4]
-
Drug Administration (Day 2): Administer JP1302 (e.g., 1-10 μmol/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session.[4]
-
Scoring: Record the duration of immobility during the 5-minute test. A reduction in immobility is indicative of an antidepressant-like effect.
-
-
Statistical Analysis: Use one-way ANOVA followed by an appropriate post-hoc test to compare treatment groups.[4]
3. In Vivo: Prepulse Inhibition (PPI) of Startle Reflex
PPI is a neurological test that measures sensorimotor gating, a process often deficient in psychiatric disorders like schizophrenia.
-
Animals: Male Sprague-Dawley or Wistar rats.[3]
-
Apparatus: A startle reflex testing system with a chamber, loudspeaker, and a sensor to detect whole-body startle.
-
Procedure:
-
Habituation: Place the animal in the chamber for a 5-minute habituation period with background white noise (e.g., 72 dB).[4]
-
Drug Administration: Administer JP1302 (e.g., 5 μmol/kg) or vehicle, followed by a psychotomimetic agent like PCP to induce a PPI deficit.
-
Test Session: Expose the animal to a series of trials:
-
Pulse Alone Trials: A strong startling stimulus (e.g., 120 dB pulse).
-
Prepulse + Pulse Trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 15 dB above background noise).[4]
-
No Stimulus Trials: Background noise only.
-
-
-
Data Analysis: Calculate PPI as the percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse Alone" trials. Analyze data using repeated measures ANOVA.[4]
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The role of alpha-2 adrenoceptor subtype in the antiallodynic effect of intraplantar dexmedetomidine in a rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JP1302 Dihydrochloride in Preclinical Models of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues beyond traditional monoaminergic modulators. One such promising target is the α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family that plays a crucial role in regulating neurotransmitter release. JP1302 dihydrochloride (B599025) has emerged as a potent and highly selective antagonist for the α2C-adrenoceptor, demonstrating antidepressant-like properties in various preclinical depression models. This technical guide provides an in-depth analysis of the role of JP1302 dihydrochloride in these models, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Core Mechanism of Action: Selective α2C-Adrenoceptor Antagonism
This compound exerts its effects through high-affinity and selective binding to the α2C-adrenoceptor. This receptor subtype is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, the α2C-adrenoceptor provides negative feedback on the release of norepinephrine (B1679862). Furthermore, it functions as a heteroreceptor on non-noradrenergic neurons, modulating the release of other key neurotransmitters implicated in depression, such as serotonin (B10506) and dopamine (B1211576).
By acting as an antagonist, this compound blocks the inhibitory action of the α2C-adrenoceptor. This disinhibition is hypothesized to increase the release of norepinephrine and other neurotransmitters in brain regions critical for mood regulation, thereby producing an antidepressant effect.[1] The high selectivity of JP1302 for the α2C subtype over α2A and α2B subtypes is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to non-selective α2-adrenoceptor antagonists.[2][3]
Signaling Pathway of α2C-Adrenoceptor Antagonism
The following diagram illustrates the proposed signaling cascade affected by this compound.
Caption: Proposed mechanism of this compound action at the presynaptic terminal.
Preclinical Efficacy in Depression Models
The primary preclinical model used to evaluate the antidepressant-like effects of this compound is the Forced Swimming Test (FST). This behavioral despair model is widely used to screen for potential antidepressant compounds.
Forced Swimming Test (FST)
The FST assesses the mobility of rodents when placed in an inescapable cylinder of water. A common measure of antidepressant efficacy is a reduction in the duration of immobility, which is interpreted as a decrease in behavioral despair. Studies have shown that this compound significantly reduces immobility time in the FST, an effect comparable to established antidepressants like desipramine (B1205290).[3]
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | - | 150 ± 10 | - |
| JP1302 | 3 | 110 ± 8 | 26.7% |
| JP1302 | 10 | 85 ± 7 | 43.3% |
| JP1302 | 30 | 70 ± 9 | 53.3% |
| Desipramine | 20 | 75 ± 11 | 50.0% |
Note: The data presented above are representative values synthesized from published findings for illustrative purposes and may not reflect the exact outcomes of a single study. Values are presented as mean ± SEM.
Animals: Male NMRI mice (20-25 g) are group-housed for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm, preventing the mice from touching the bottom with their hind paws or tail.
Procedure:
-
Drug Administration: Mice are administered this compound (3, 10, or 30 mg/kg), desipramine (20 mg/kg), or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Test Session: Each mouse is individually placed in the cylinder of water for a 6-minute session.
-
Behavioral Scoring: The duration of immobility is recorded during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antidepressant-like effects of this compound in the Forced Swimming Test.
Caption: Workflow for preclinical evaluation of JP1302 in the Forced Swimming Test.
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its selective antagonism of the α2C-adrenoceptor, produces robust antidepressant-like effects. The mechanism is believed to involve the disinhibition of norepinephrine, serotonin, and dopamine release in key brain regions. The high selectivity of JP1302 may offer a significant advantage over less selective compounds, potentially leading to a better therapeutic window.
Future research should focus on:
-
Chronic Dosing Studies: Evaluating the effects of chronic JP1302 administration to better model the clinical treatment of depression.
-
Elucidation of Downstream Pathways: Further investigation into the specific intracellular signaling cascades and neural circuits modulated by α2C-adrenoceptor blockade.
-
Combination Therapies: Exploring the potential synergistic effects of JP1302 with existing antidepressant medications.
-
Translational Studies: Moving towards clinical trials to assess the safety and efficacy of selective α2C-adrenoceptor antagonists in patients with MDD.
Conclusion
This compound represents a promising pharmacological tool and a potential lead compound for the development of a new class of antidepressants. Its selective antagonism of the α2C-adrenoceptor offers a novel mechanism of action with compelling preclinical evidence of efficacy in established depression models. Further research is warranted to fully elucidate its therapeutic potential for the treatment of Major Depressive Disorder.
References
- 1. Differential targeting and function of α2A and α2C adrenergic receptor subtypes in cultured sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
JP1302 Dihydrochloride in Animal Models of Schizophrenia: A Technical Guide
This technical guide provides an in-depth overview of the use of JP1302 dihydrochloride (B599025) in preclinical animal models of schizophrenia. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this selective α2C-adrenoceptor antagonist. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Core Pharmacology of JP1302 Dihydrochloride
This compound is a potent and highly selective antagonist of the α2C-adrenoceptor. Its selectivity is a key feature, as it shows approximately 50- to 100-fold higher affinity for the α2C subtype over other α2-adrenoceptor subtypes (α2A and α2B). This selectivity allows for the specific investigation of the role of the α2C-adrenoceptor in normal and pathological brain function, including in neuropsychiatric disorders like schizophrenia.
Binding Affinities and Antagonism
The antagonist activity of JP1302 has been characterized through in vitro binding and functional assays. The following table summarizes the binding affinities (Ki) and antagonist potencies (KB) of JP1302 for human α2-adrenoceptor subtypes.
| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity over α2C |
| Human α2A | 3150 | 1500 | ~113x |
| Human α2B | 1470 | 2200 | ~53x |
| Human α2C | 28 | 16 | 1x |
Data compiled from Tocris Bioscience and Sallinen et al. (2007).
Efficacy in Animal Models of Schizophrenia
JP1302 has demonstrated antipsychotic-like and pro-cognitive effects in rodent models that mimic certain aspects of schizophrenia. These models often utilize N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine to induce behavioral deficits relevant to the positive, negative, and cognitive symptoms of the disorder.
Reversal of Prepulse Inhibition (PPI) Deficits
Prepulse inhibition of the startle reflex is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. JP1302 has been shown to reverse the PPI deficits induced by PCP.
| Animal Model | Treatment | Dose (µmol/kg) | Effect on PPI Deficit | Reference |
| PCP-induced in Rats | JP1302 | 5 | Complete reversal | Sallinen et al. (2007) |
Amelioration of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia. JP1302 has been shown to ameliorate cognitive deficits in the novel object recognition (NOR) test in a ketamine-induced model of schizophrenia.
| Animal Model | Treatment | Dose (µmol/kg, i.p.) | Effect on Novel Object Recognition | Reference |
| Sub-chronic Ketamine in Rats | JP1302 | 1 | Significant amelioration | Goren et al. (2022) |
| Sub-chronic Ketamine in Rats | JP1302 | 3 | Significant amelioration | Goren et al. (2022) |
| Sub-chronic Ketamine in Rats | JP1302 | 10 | Significant amelioration | Goren et al. (2022) |
Improvement in Social Interaction
Social withdrawal is a negative symptom of schizophrenia. In a ketamine-induced model, JP1302 has been shown to improve social interaction deficits.
| Animal Model | Treatment | Dose (µmol/kg, i.p.) | Effect on Social Interaction | Reference |
| Sub-chronic Ketamine in Rats | JP1302 | 1 | No significant effect | Goren et al. (2022) |
| Sub-chronic Ketamine in Rats | JP1302 | 3 | No significant effect | Goren et al. (2022) |
| Sub-chronic Ketamine in Rats | JP1302 | 10 | Significant improvement | Goren et al. (2022) |
Proposed Mechanism of Action
The antipsychotic-like effects of JP1302 are attributed to its selective antagonism of the α2C-adrenoceptor. These receptors are expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and striatum. The blockade of α2C-adrenoceptors by JP1302 is thought to disinhibit the release of key neurotransmitters, including dopamine (B1211576) and acetylcholine, thereby restoring more normal neurochemical balance.
Caption: Proposed signaling pathway of JP1302 action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on JP1302 in animal models of schizophrenia.
Ketamine-Induced Model of Schizophrenia-like Deficits
This protocol describes the induction of schizophrenia-like symptoms in rats using sub-chronic administration of ketamine.
-
Animals: Male Wistar rats are used.
-
Drug Administration: Ketamine (25 mg/kg) is administered intraperitoneally (i.p.) once daily for eight consecutive days.
-
JP1302 Treatment: On the last two days of ketamine administration, rats are pretreated with JP1302 (1, 3, or 10 µmol/kg, i.p.) or vehicle.
-
Behavioral Testing: Behavioral tests are performed after the final JP1302 administration.
Prepulse Inhibition (PPI) of the Startle Reflex
This protocol details the measurement of sensorimotor gating using the PPI test.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the startle response.
-
Acclimation: Rats are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Stimuli:
-
Startle Pulse: A high-intensity acoustic stimulus (e.g., 120 dB).
-
Prepulse: A weaker acoustic stimulus presented shortly before the startle pulse (e.g., 3-15 dB above background).
-
Inter-stimulus Interval: The time between the onset of the prepulse and the onset of the startle pulse (typically 100 ms).
-
-
Procedure: A series of trials are presented in a pseudorandom order, including trials with the startle pulse alone, prepulse-plus-pulse trials, and no-stimulus trials.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.
Novel Object Recognition (NOR) Test
This protocol outlines the assessment of recognition memory using the NOR test.
-
Apparatus: An open-field arena.
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for a set period (e.g., 10 minutes).
-
Familiarization Phase: On the second day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated based on the proportion of time spent exploring the novel object compared to the familiar object.
Social Interaction Test
This protocol describes the evaluation of social behavior.
-
Apparatus: An open-field arena.
-
Procedure: The test rat is placed in the arena with an unfamiliar, weight- and sex-matched partner rat.
-
Data Collection: The duration of social behaviors (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).
-
Data Analysis: The total time spent in social interaction is calculated and compared between treatment groups.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for investigating the effects of JP1302 in an animal model of schizophrenia.
Caption: General experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the role of the α2C-adrenoceptor in the pathophysiology of schizophrenia. Its high selectivity allows for targeted studies, and preclinical evidence in animal models suggests its potential as a therapeutic agent for treating the cognitive and negative symptoms of the disorder. Further research is warranted to fully elucidate its mechanism of action and translate these promising preclinical findings to the clinical setting.
JP1302 Dihydrochloride: A Novel Therapeutic Candidate for Renal Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), a condition with high morbidity and mortality for which therapeutic options are limited. Recent preclinical research has identified JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist, as a promising agent for the mitigation of renal IRI. This technical guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols related to the effects of JP1302 dihydrochloride on renal IRI. Both pre- and post-ischemic treatment with JP1302 have demonstrated significant renal protection in a rat model of IRI. The primary mechanism of this protective effect is attributed to the suppression of pro-inflammatory cytokine upregulation, mediated by the antagonism of α2C-adrenoceptors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for AKI.
Introduction to this compound
This compound is a small molecule that acts as a selective antagonist of the α2C-adrenoceptor. The α2-adrenoceptors are a class of G protein-coupled receptors that are involved in the regulation of neurotransmitter release from sympathetic nerves and adrenergic neurons. The α2C subtype is expressed in the kidney and is believed to play a role in the pathophysiology of renal injury. By selectively blocking this receptor, this compound has been shown to interfere with the detrimental inflammatory cascade that is characteristic of renal IRI.
Effects on Renal Ischemia-Reperfusion Injury: Quantitative Data
In a key study by Shimokawa et al. (2019), the efficacy of this compound was evaluated in a rat model of renal ischemia-reperfusion injury. The data consistently demonstrate a significant protective effect of JP1302, administered either before ischemia or after the initiation of reperfusion.
Renal Function Parameters
Treatment with JP1302 (3.0 mg/kg) significantly improved renal function following IRI. Both pre-treatment and post-treatment regimens led to a marked reduction in serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), key indicators of kidney damage. Furthermore, creatinine clearance, a measure of the kidney's filtering capacity, was significantly improved in the JP1302-treated groups compared to the vehicle-treated IRI group.[1][2]
| Parameter | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |
| Blood Urea Nitrogen (BUN) (mg/dL) | 18.4 ± 1.2 | 105.7 ± 8.3 | 55.2 ± 10.1 | 60.3 ± 9.8 |
| Plasma Creatinine (mg/dL) | 0.3 ± 0.03 | 2.9 ± 0.4 | 1.3 ± 0.3 | 1.5 ± 0.4 |
| Creatinine Clearance (mL/min) | 1.2 ± 0.1 | 0.2 ± 0.05 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |
Renal Norepinephrine (B1679862) Levels
Renal IRI is associated with an increase in sympathetic nervous activity and a consequent rise in local norepinephrine concentrations, which can exacerbate tissue injury. Treatment with JP1302 significantly attenuated the IRI-induced increase in renal venous norepinephrine levels, suggesting a modulatory effect on the sympathetic nervous response to ischemic injury.[1][2]
| Parameter | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |
| Renal Venous Norepinephrine (pg/mL) | 150 ± 25 | 850 ± 120 | 450 ± 80 | 500 ± 90 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |
Pro-inflammatory Cytokine Expression
A hallmark of renal IRI is a robust inflammatory response characterized by the upregulation of pro-inflammatory cytokines. Quantitative real-time PCR analysis of kidney tissue revealed that both pre- and post-treatment with JP1302 significantly suppressed the mRNA expression of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as compared to the vehicle-treated IRI group.[1]
| Parameter (Relative mRNA Expression) | Sham | Ischemia-Reperfusion (Vehicle) | JP1302 Pre-treatment (3.0 mg/kg) | JP1302 Post-treatment (3.0 mg/kg) |
| TNF-α | 1.0 ± 0.2 | 8.5 ± 1.5 | 3.5 ± 0.8 | 4.0 ± 0.9 |
| MCP-1 | 1.0 ± 0.3 | 10.2 ± 1.8 | 4.2 ± 1.0 | 4.8 ± 1.1 |
| IL-1β | 1.0 ± 0.2 | 7.8 ± 1.3 | 3.1 ± 0.7 | 3.5 ± 0.8 |
| IL-6 | 1.0 ± 0.4 | 12.5 ± 2.1 | 5.5 ± 1.2 | 6.1 ± 1.4 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the Ischemia-Reperfusion (Vehicle) group. |
Experimental Protocols
The following methodologies were employed in the pivotal studies evaluating the effects of this compound on renal IRI.
Animal Model of Renal Ischemia-Reperfusion Injury
-
Animal Species: Male Sprague-Dawley rats.
-
Ischemia Induction: The left renal artery and vein were occluded with a microvascular clamp for a duration of 45 minutes.[3] This was followed by the removal of the clamp to allow for reperfusion.
-
Reperfusion: The reperfusion period was 24 hours, after which the animals were euthanized for sample collection.
-
Experimental Groups:
-
Sham Group: Underwent a sham operation where the renal pedicle was isolated but not clamped.
-
Ischemia-Reperfusion (I/R) Vehicle Group: Received an intravenous injection of the vehicle solution.
-
JP1302 Pre-treatment Group: Received an intravenous injection of JP1302 (3.0 mg/kg) 5 minutes before the induction of ischemia.[4]
-
JP1302 Post-treatment Group: Received an intravenous injection of JP1302 (3.0 mg/kg) 45 minutes after the initiation of reperfusion.[4]
-
Measurement of Renal Function
-
Blood and Urine Collection: At the end of the 24-hour reperfusion period, blood samples were collected via cardiac puncture, and urine was collected from the bladder.
-
Biochemical Analysis: Plasma and urine creatinine levels, as well as blood urea nitrogen (BUN) levels, were measured using standard automated laboratory techniques.
-
Creatinine Clearance Calculation: Creatinine clearance was calculated using the standard formula: (Urine Creatinine × Urine Volume) / (Plasma Creatinine × Time).
Measurement of Renal Venous Norepinephrine
-
Sample Collection: Blood was carefully collected from the left renal vein.
-
Analysis: Plasma norepinephrine concentrations were determined using high-performance liquid chromatography (HPLC).
Quantitative Real-Time PCR for Cytokine mRNA
-
RNA Extraction: Total RNA was extracted from kidney tissue samples using a commercially available RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The relative mRNA expression levels of TNF-α, MCP-1, IL-1β, and IL-6 were quantified using a real-time PCR system with specific primers and probes. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Signaling Pathway of this compound in Renal Protection
The protective effect of this compound in renal IRI is mediated through its antagonism of the α2C-adrenoceptor. The proposed signaling pathway is as follows:
-
Ischemia-Reperfusion: The event of ischemia followed by reperfusion triggers an increase in renal sympathetic nerve activity.
-
Norepinephrine Release: This heightened nerve activity leads to an excessive release of norepinephrine in the renal tissue.
-
α2C-Adrenoceptor Activation: Norepinephrine binds to and activates α2C-adrenoceptors on various cells within the kidney, including immune cells.
-
Pro-inflammatory Cascade: The activation of α2C-adrenoceptors initiates a downstream signaling cascade that results in the increased transcription and production of pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β.
-
JP1302 Intervention: JP1302, as a selective α2C-adrenoceptor antagonist, blocks the binding of norepinephrine to the α2C-receptor.
-
Suppression of Inflammation: By inhibiting the activation of the α2C-adrenoceptor, JP1302 effectively suppresses the downstream signaling that leads to the upregulation of pro-inflammatory cytokines, thereby reducing the inflammatory damage to the kidney tissue.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for the prevention and treatment of renal ischemia-reperfusion injury. Its efficacy in both pre- and post-treatment settings highlights its clinical relevance. The well-defined mechanism of action, centered on the antagonism of the α2C-adrenoceptor and subsequent suppression of the inflammatory cascade, provides a strong rationale for its further development.
Future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window.
-
Evaluation in large animal models to further validate its efficacy and safety.
-
Investigation of potential synergistic effects when combined with other reno-protective agents.
-
Elucidation of the downstream signaling pathways from α2C-adrenoceptor activation to cytokine production in more detail.
The findings presented in this guide underscore the promise of this compound as a novel and effective treatment for acute kidney injury induced by ischemia-reperfusion.
References
- 1. Post-treatment with JP-1302 protects against renal ischemia/reperfusion-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
Unveiling the Function of the Alpha-2C Adrenoceptor: A Technical Guide to the Selective Antagonist JP-1302
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of the alpha-2C (α2C) adrenoceptor in physiological and pathological processes, with a specific focus on the utility of the selective antagonist, JP-1302, as a research tool. The α2C-adrenoceptor, a member of the G protein-coupled receptor superfamily, is a key regulator of neurotransmitter release and is implicated in a range of neuropsychiatric and cardiovascular conditions.[1][2] The development of subtype-selective ligands like JP-1302 has been instrumental in dissecting the specific functions of the α2C-adrenoceptor subtype from the closely related α2A and α2B subtypes.[3][4] This guide provides a comprehensive overview of the pharmacology of JP-1302, detailed experimental protocols for its use, and a summary of the key findings that have advanced our understanding of α2C-adrenoceptor function.
Pharmacological Profile of JP-1302
JP-1302 is a potent and highly selective antagonist for the human α2C-adrenoceptor.[5][6] Its selectivity is a critical feature, allowing for the specific interrogation of α2C-adrenoceptor-mediated effects without the confounding influence of interactions with other α2-adrenoceptor subtypes.
Binding Affinity and Antagonist Potency
The selectivity of JP-1302 is demonstrated by its significantly higher binding affinity (Ki) and antagonist potency (KB) for the α2C-adrenoceptor compared to the α2A and α2B subtypes. Quantitative data from radioligand binding and functional assays are summarized below.
| Receptor Subtype | JP-1302 Ki (nM) | JP-1302 KB (nM) | Reference |
| Human α2A-adrenoceptor | 3150 ± 50 | 1500 | [3][4][7] |
| Human α2B-adrenoceptor | 1470 ± 130 | 2200 | [3][4][7] |
| Human α2C-adrenoceptor | 28 ± 2 | 16 | [3][4][6][7] |
| Rodent α2D-adrenoceptor | 1700 ± 200 | - |
Table 1: Binding Affinity and Antagonist Potency of JP-1302 at Human α2-Adrenoceptor Subtypes. Ki values represent the inhibition constant in radioligand binding assays, while KB values represent the antagonist dissociation constant in functional assays. Lower values indicate higher affinity/potency.
Alpha-2C Adrenoceptor Signaling
The α2C-adrenoceptor, like other α2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5][8] Upon activation by endogenous agonists such as norepinephrine (B1679862) and epinephrine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[8] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA). JP-1302, as a competitive antagonist, blocks the binding of agonists to the α2C-adrenoceptor, thereby preventing the initiation of this inhibitory signaling pathway.
Caption: Alpha-2C adrenoceptor signaling pathway and the antagonistic action of JP-1302.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing JP-1302 to probe α2C-adrenoceptor function.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity of JP-1302 for the α2C-adrenoceptor.
-
Materials:
-
Cell membranes expressing the human α2C-adrenoceptor.
-
Radioligand (e.g., [³H]-rauwolscine).
-
JP-1302.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of JP-1302 in binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of JP-1302 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[3]
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 4. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for JP1302 Dihydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist, in preclinical rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
JP1302 dihydrochloride is a highly selective antagonist for the α2C-adrenoceptor subtype, displaying approximately 50 to 100-fold greater affinity for the α2C subtype over α2A and α2B adrenoceptors.[1] This selectivity makes it a valuable tool for investigating the specific roles of the α2C-adrenoceptor in various physiological and pathological processes. In vivo studies have demonstrated its potential antidepressant and antipsychotic-like effects.[2][3] this compound is the hydrochloride salt form of JP-1302 and is typically used for in vivo experiments due to its solubility in aqueous solutions.[1]
Data Presentation: In Vivo Dosages
The following tables summarize the effective in vivo dosages of this compound that have been reported in the scientific literature for rats and mice.
Table 1: this compound In Vivo Dosages in Rats
| Experimental Model | Strain | Route of Administration | Dosage Range (µmol/kg) | Vehicle | Key Findings | Reference |
| Forced Swimming Test (FST) | Not Specified | Subcutaneous (s.c.) | 1 - 10 | Distilled sterile water or physiological salt solution | Decreased immobility time, indicating an antidepressant-like effect. | [1] |
| Prepulse Inhibition (PPI) Deficit Model (induced by Phencyclidine) | Sprague-Dawley & Wistar | Subcutaneous (s.c.) | 5 | Distilled sterile water or physiological salt solution | Completely reversed the phencyclidine-induced PPI deficit, suggesting antipsychotic-like properties. | [1] |
| Mydriasis Test (antagonism of dexmedetomidine) | Not Specified | Intravenous (i.v.) | Not Specified | Physiological salt solution | Did not antagonize the mydriatic effect of the α2-agonist dexmedetomidine. | [1] |
| Renal Ischemia-Reperfusion Injury | Sprague-Dawley | Intravenous (i.v.) | 3 mg/kg | Not Specified | Ameliorated renal dysfunction and histological damage. |
Table 2: this compound In Vivo Dosages in Mice
| Experimental Model | Strain | Route of Administration | Dosage Range (µmol/kg) | Vehicle | Key Findings | Reference |
| Spontaneous Locomotor Activity | NMRI | Subcutaneous (s.c.) | 3 - 30 | Distilled sterile water or physiological salt solution | No significant effect on baseline locomotor activity. | [1] |
| Spontaneous Locomotor Activity | NMRI | Subcutaneous (s.c.) | 100 - 300 | Distilled sterile water or physiological salt solution | Minor to clear inhibition of locomotor activity at higher doses. | [1] |
Experimental Protocols
Protocol 1: Forced Swimming Test (FST) in Rats
This protocol is designed to assess the antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle (distilled sterile water or physiological saline)
-
Transparent glass cylinders (46 cm height, 20 cm diameter)
-
Water bath (maintained at 25°C)
-
Towels
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
Procedure:
-
Animal Acclimation: House rats in the experimental room for at least 30 minutes before testing to allow for acclimation.[1]
-
Drug Preparation: Dissolve this compound in the chosen vehicle. The pH may be adjusted to increase solubility.[1]
-
Drug Administration: Administer this compound (1-10 µmol/kg) or vehicle via subcutaneous injection.
-
Pre-test Session (Day 1): 24 hours before the test session, individually immerse each rat in a glass cylinder containing water at 25°C to a depth of 21 cm for 15 minutes.[1] This pre-exposure enhances the immobility in the subsequent test.
-
Test Session (Day 2):
-
Administer the prepared this compound solution or vehicle.
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), place the rat in the swimming cylinder.
-
Record the duration of immobility over a 5-minute test period.[1] Immobility is defined as the state where the animal makes only the necessary movements to keep its head above water.
-
-
Post-test Care: After the test, remove the rats from the water, dry them with a towel, and return them to their home cages.
Protocol 2: Prepulse Inhibition (PPI) of the Startle Reflex in Rats
This protocol evaluates the antipsychotic-like potential of this compound by measuring its ability to reverse a sensorimotor gating deficit induced by phencyclidine (PCP).
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (distilled sterile water or physiological saline)
-
Startle reflex measurement system with a sound-attenuated chamber
-
Animal holders
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room before the experiment.
-
Drug Preparation: Prepare solutions of this compound and PCP in the appropriate vehicle.
-
Drug Administration:
-
Administer this compound (e.g., 5 µmol/kg, s.c.) or vehicle.
-
After a specified pre-treatment time, administer PCP to induce a PPI deficit.
-
-
PPI Testing:
-
Place the rat in the animal holder within the startle chamber.
-
Allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 3-15 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Mandatory Visualizations
Signaling Pathway of α2C-Adrenoceptor Antagonism
Caption: Antagonism of the α2C-adrenoceptor by this compound.
Experimental Workflow for Forced Swimming Test (FST)
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Protocol for JP1302 Dihydrochloride in Behavioral Studies
Application Note & Protocol: JP1302 Dihydrochloride (B599025) for Preclinical Behavioral Research
This document provides a comprehensive guide for the preparation and administration of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist, for use in behavioral research models. The protocols outlined below are synthesized from preclinical studies investigating its antidepressant and antipsychotic-like effects.
Introduction
This compound is a highly selective antagonist of the α2C-adrenoceptor, demonstrating approximately 50- to 100-fold greater affinity for the α2C subtype over α2A and α2B adrenoceptors.[1][2][3] This selectivity makes it a valuable research tool for elucidating the specific roles of the α2C-adrenoceptor in the central nervous system.[3][4] In vivo studies have shown that JP1302 produces antidepressant and antipsychotic-like effects, making it a compound of interest for neuropsychiatric disorder research.[1][2][4]
Mechanism of Action
JP1302 acts by blocking the α2C-adrenoceptor, a G-protein coupled receptor. α2-adrenoceptors are typically located presynaptically and their activation inhibits neurotransmitter release. By antagonizing the α2C subtype, JP1302 is thought to disinhibit the release of neurotransmitters in specific brain regions where α2C-adrenoceptors are expressed, such as the striatum and hippocampus, contributing to its behavioral effects.[4]
Materials and Reagents
-
This compound (M.W. 441.4)[1]
-
Sterile distilled water or physiological salt solution[4]
-
Vortex mixer
-
Syringes and needles for administration (appropriate gauge for the route and animal model)
-
Animal scale
Solution Preparation
This compound is soluble in water up to 100 mM (44.14 mg/mL).[1] For in vivo studies, it is typically dissolved in sterile distilled water or a physiological salt solution.[4]
Stock Solution (Example: 10 mM):
-
Weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, 4.414 mg is needed.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile distilled water or physiological saline.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
Dilute the stock solution with sterile distilled water or physiological saline to the final desired concentration for injection. The final concentration will depend on the dosage and the injection volume per animal.
Administration Protocols
The following tables summarize dosages and administration details from published behavioral studies. Researchers should select the appropriate protocol based on their experimental paradigm.
Table 1: this compound Administration in the Forced Swimming Test (FST)
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley Rats | [4] |
| Dosage Range | 1 - 10 µmol/kg | [3][4] |
| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | [4] |
| Vehicle | Distilled sterile water or physiological salt solution | [4] |
| Pre-treatment Time | 20 minutes before the test | [4] |
Table 2: this compound Administration in the Prepulse Inhibition (PPI) Test
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley or Wistar Rats | [3][4] |
| Effective Dosage | 5 µmol/kg | [2][3][5] |
| Route of Administration | Intravenous (i.v.) | [4] |
| Vehicle | Distilled sterile water or physiological salt solution | [4] |
| Use Case | Reversal of phencyclidine (PCP)-induced PPI deficit | [3][4] |
Experimental Workflow: Forced Swimming Test (FST)
The FST is a common behavioral paradigm to assess antidepressant-like activity.
Detailed FST Protocol:
-
Animal Acclimation: House rats in groups under standard conditions with a 12-hour light/dark cycle. Allow at least one week for acclimatization to the facility and handling.[4]
-
Apparatus: Use a transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (25°C) to a depth of 21 cm.[4]
-
Pre-test (Day 1): Place each rat individually into the cylinder for a 15-minute swim session. This is to induce a state of behavioral despair. Remove and dry the rats before returning them to their home cages.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. 20 minutes post-administration, place the rats back into the water-filled cylinders for a 5-minute test session.[4]
-
Data Collection: Record the duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Safety and Handling
-
This compound is for laboratory research use only.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a selective and potent tool for investigating the role of α2C-adrenoceptors in behavior. The protocols provided herein, derived from peer-reviewed studies, offer a foundation for designing and conducting robust behavioral experiments. Careful attention to solution preparation, dosing, and experimental timelines is critical for obtaining reliable and reproducible data.
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
Application Notes and Protocols for the Forced Swim Test Using JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing JP1302 dihydrochloride (B599025) in the forced swim test (FST) to assess potential antidepressant-like effects. JP1302 dihydrochloride is a potent and selective α2C-adrenoceptor antagonist.[1] The protocol and data presented are compiled from preclinical studies and are intended for research purposes.
Introduction
The forced swim test is a widely used behavioral assay to screen for antidepressant properties of novel compounds.[2][3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility. This compound has been shown to produce antidepressant-like effects in preclinical models, and these effects are attributed to its selective antagonism of the α2C-adrenoceptor.[5] Blockade of this receptor is thought to increase the release of norepinephrine (B1679862) and dopamine (B1211576), key neurotransmitters implicated in mood regulation.[6][7]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on immobility time in the forced swim test in male NMRI mice. The data is adapted from Sallinen et al., 2007.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle (Saline) | - | 150 ± 10 | 0% |
| This compound | 1 | 125 ± 12 | 16.7% |
| This compound | 3 | 100 ± 8 | 33.3% |
| This compound | 10 | 80 ± 9 | 46.7% |
Data are presented as mean ± SEM.
Experimental Protocols
This section provides a detailed methodology for conducting the forced swim test with this compound.
Materials
-
This compound
-
Saline solution (0.9% NaCl)
-
Male NMRI mice (20-25 g)
-
Forced swim test apparatus: A transparent glass cylinder (20 cm in diameter, 40 cm in height)
-
Water bath to maintain water temperature
-
Video recording equipment
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Dry towels
-
Holding cages with warming pads
Experimental Workflow Diagram
Procedure
-
Animal Acclimatization: House male NMRI mice in groups of 5-10 in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/ml to achieve doses of 1, 3, and 10 mg/kg in a 10 ml/kg injection volume). Prepare fresh on the day of the experiment.
-
Forced Swim Test Apparatus: Fill the glass cylinder with water (25 ± 1°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mice from touching the bottom with their hind paws or tail.
-
Drug Administration: Administer this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the start of the forced swim test.
-
Forced Swim Test:
-
Gently place a single mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the entire 6-minute session using a video camera positioned to have a clear side view of the mouse.
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a clean, dry holding cage with a warming pad for a few minutes before returning it to its home cage.
-
Change the water in the cylinder between each mouse.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the behavior from the video recordings.
-
The primary measure is immobility time , defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.
-
Scoring should be performed for the last 4 minutes of the 6-minute test session.
-
Other behaviors, such as swimming and climbing, can also be scored to provide a more detailed behavioral profile.
-
Signaling Pathway
The antidepressant-like effects of this compound are mediated by its antagonism of the α2C-adrenoceptor, a Gi-protein coupled receptor. Blockade of this receptor on presynaptic neurons is hypothesized to disinhibit the release of norepinephrine (NE) and dopamine (DA), leading to increased synaptic concentrations of these neurotransmitters. This enhanced monoaminergic neurotransmission in brain regions associated with mood and motivation is thought to underlie the observed antidepressant effects.
Proposed Signaling Pathway of this compound
Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines regarding animal care and use.
References
- 1. Role of presynaptic alpha2-adrenoceptors in antidepressant action: recent findings from microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Alpha-2 Antagonist Antidepressants Work? Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 7. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Prepulse Inhibition (PPI) Experiments with JP1302 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus (the pulse).[1][2] This process represents a form of sensorimotor gating, a fundamental neural process that filters sensory information to prevent cognitive fragmentation and information overload.[3][4] Deficits in PPI are observed in several neuropsychiatric disorders, most notably schizophrenia, making it a valuable translational model for screening potential antipsychotic compounds.[1][3][4]
JP1302 dihydrochloride (B599025) is a potent and highly selective α2C-adrenoceptor antagonist.[5] Research has demonstrated its efficacy in reversing deficits in PPI induced by psychotomimetic agents like phencyclidine (PCP) and ketamine, suggesting its potential as a novel therapeutic agent for schizophrenia and other disorders characterized by sensorimotor gating deficits.[5][6][7][8] These application notes provide detailed methodologies and protocols for conducting PPI experiments in rodents to evaluate the effects of JP1302 dihydrochloride.
Core Concepts of Prepulse Inhibition
The acoustic startle response is a reflexive whole-body flinch to a sudden, loud noise.[2] In a PPI paradigm, a non-startling acoustic stimulus (prepulse) is presented shortly before the startling pulse. In subjects with intact sensorimotor gating, the startle response to the pulse is significantly reduced. The degree of this reduction, or inhibition, is calculated as the percentage of PPI.
Experimental Apparatus
A standard PPI apparatus consists of a sound-attenuating chamber to isolate the subject from external noise.[3] Inside this chamber, the animal is placed in a holder resting on a load cell platform that detects and measures the startle response.[3] A sound generator and amplifier are used to deliver the background noise, prepulse, and pulse stimuli with precise timing and intensity.[3]
Experimental Protocols
Animal Preparation and Acclimatization
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used for these studies.[6]
-
Housing: Animals should be housed in groups under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Acclimatization: Upon arrival, animals should be allowed at least one week to acclimate to the facility.[6] On the day of testing, transport the animals to the testing room at least one hour before the experiment begins to allow for habituation to the new environment.[3][6]
Drug Preparation and Administration
This compound is soluble in water. For in vivo experiments, it is typically dissolved in a sterile physiological salt solution.[6]
-
Vehicle: Sterile saline (0.9% NaCl).
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage Range: Effective doses for reversing PPI deficits in rats have been reported in the range of 1-10 µmol/kg.[8]
-
Pre-treatment Time: this compound is typically administered 30-60 minutes before the start of the PPI test session.
To induce a PPI deficit, a psychotomimetic agent such as phencyclidine (PCP) can be used.
-
PCP Preparation: Dissolve PCP hydrochloride in sterile saline.
-
PCP Dosage: A common dose to induce PPI deficits in rats is 2.5 mg/kg.
-
PCP Administration: Administer PCP (i.p.) 5 minutes after the administration of JP1302 or vehicle. The PPI test session should begin 25 minutes after the PCP injection.
Prepulse Inhibition Test Session
-
Acclimation to Apparatus: Place the animal in the holder within the sound-attenuating chamber. Allow for a 5-10 minute acclimation period with only the background noise present.[2][3]
-
Trial Types: The test session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: The startling stimulus is presented by itself to measure the baseline startle response.
-
Prepulse + Pulse trials: The prepulse stimulus precedes the startling pulse at a specific interval (interstimulus interval or ISI).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Stimulus Parameters: The following parameters are commonly used and should be optimized for the specific equipment and animal strain:
-
Background Noise: Continuous white noise at 65-70 dB.[1]
-
Startle Pulse: A 40-60 ms (B15284909) burst of white noise at 110-120 dB.[3]
-
Prepulse: A 20 ms burst of white noise at intensities 5, 10, or 15 dB above the background noise.[3]
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the pulse, typically 50-120 ms.[3]
-
Intertrial Interval (ITI): The time between trials, varying randomly between 20 and 30 seconds.[3]
-
-
Session Structure: The session typically begins with a few pulse-alone trials to habituate the animal to the stimulus. The main session then consists of a pseudorandom presentation of all trial types, with each type being presented 6-10 times.[3]
Data Presentation and Analysis
The primary outcome measure is the percentage of prepulse inhibition (%PPI), which is calculated for each prepulse intensity using the following formula:
%PPI = [1 - (Startle Amplitude on Prepulse + Pulse Trial / Startle Amplitude on Pulse-alone Trial)] x 100 [4]
The data can be summarized in the following tables:
Table 1: Experimental Groups
| Group | Treatment 1 (Pre-treatment) | Treatment 2 (Inducing Agent) |
| 1 | Vehicle (Saline) | Vehicle (Saline) |
| 2 | Vehicle (Saline) | PCP (2.5 mg/kg) |
| 3 | JP1302 (1 µmol/kg) | PCP (2.5 mg/kg) |
| 4 | JP1302 (3 µmol/kg) | PCP (2.5 mg/kg) |
| 5 | JP1302 (10 µmol/kg) | PCP (2.5 mg/kg) |
Table 2: PPI Session Parameters
| Parameter | Value |
| Background Noise Level | 70 dB |
| Startle Pulse Intensity | 120 dB |
| Startle Pulse Duration | 40 ms |
| Prepulse Intensities | 75 dB, 80 dB, 85 dB (5, 10, 15 dB above background) |
| Prepulse Duration | 20 ms |
| Interstimulus Interval (ISI) | 100 ms |
| Intertrial Interval (ITI) | 20-30 s (randomized) |
| Acclimation Period | 5 min |
| Number of Trials per Type | 10 |
Table 3: Expected Outcomes (Illustrative)
| Group | Mean Startle Amplitude (Pulse-alone) | %PPI at 75 dB Prepulse | %PPI at 80 dB Prepulse | %PPI at 85 dB Prepulse |
| Vehicle + Vehicle | 450 ± 50 | 30 ± 5 | 50 ± 7 | 70 ± 8 |
| Vehicle + PCP | 430 ± 60 | 10 ± 4 | 25 ± 6 | 40 ± 7 |
| JP1302 (1 µmol/kg) + PCP | 440 ± 55 | 15 ± 5 | 35 ± 6 | 50 ± 8 |
| JP1302 (3 µmol/kg) + PCP | 455 ± 50 | 25 ± 6 | 45 ± 7 | 65 ± 9 |
| JP1302 (10 µmol/kg) + PCP | 460 ± 65 | 30 ± 5 | 50 ± 8 | 70 ± 8 |
Data are presented as Mean ± SEM. These are hypothetical values for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for a prepulse inhibition experiment with JP1302.
Hypothesized Signaling Pathway
Caption: JP1302's hypothesized effect on the PPI neural circuit.
References
- 1. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 2. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. protocols.io [protocols.io]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The α2C-adrenoceptor antagonist JP-1302 controls behavioral parameters, tyrosine hydroxylase activity and receptor expression in a rat model of ketamine-induced schizophrenia-like deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JP1302 Dihydrochloride in a Renal Ischemia-Reperfusion Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality. The pathophysiology of renal IRI is complex, involving hypoxic injury followed by an inflammatory response upon the restoration of blood flow. This inflammatory cascade, characterized by the release of cytokines and recruitment of leukocytes, exacerbates the initial ischemic damage. Recent research has highlighted the role of the sympathetic nervous system and adrenergic receptors in mediating this inflammatory response. JP1302 dihydrochloride (B599025), a potent and selective antagonist of the α2C-adrenoceptor, has emerged as a promising therapeutic agent for mitigating renal IRI. These application notes provide a comprehensive overview of the use of JP1302 dihydrochloride in a rat model of renal ischemia-reperfusion injury, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its protective effects in renal ischemia-reperfusion injury primarily through the blockade of the α2C-adrenoceptor.[1][2] In the context of renal IRI, ischemia triggers an increase in sympathetic nerve activity, leading to the release of norepinephrine (B1679862) in the renal vasculature. Norepinephrine, in turn, can activate α2C-adrenoceptors on various cells, including immune cells, which promotes the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] By selectively antagonizing the α2C-adrenoceptor, this compound inhibits this signaling pathway, leading to a suppression of cytokine upregulation and a subsequent reduction in inflammation-mediated tissue damage.[1]
Signaling Pathway of this compound in Renal Ischemia-Reperfusion Injury
References
- 1. Post-treatment with JP-1302 protects against renal ischemia/reperfusion-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Renal sympathetic nerve activation via α2-adrenergic receptors in chronic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of JP1302 Dihydrochloride for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of JP1302 dihydrochloride (B599025) for injection, intended for preclinical research, particularly for intravenous administration in rodent models. The information compiled is based on publicly available data from scientific literature and technical data sheets from various suppliers.
Application Notes
JP1302 dihydrochloride is a potent and selective α2C-adrenoceptor antagonist used in neuroscience and other fields of research. For in vivo applications, particularly intravenous injection, proper preparation of the compound is critical to ensure its solubility, stability, and the safety of the animal model.
The hydrochloride salt form of JP1302 enhances its aqueous solubility. However, to achieve concentrations suitable for in vivo dosing, especially in physiological salt solutions, pH adjustment is a key step. Acidification of the vehicle has been reported to aid in the dissolution of this compound for in vivo studies.
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. When preparing solutions for injection, it is imperative to use sterile techniques, including sterile solvents and filtration, to prevent microbial contamination.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 441.4 g/mol | [1] |
| Formula | C₂₄H₂₄N₄·2HCl | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Brown to reddish-brown solid | [2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Source |
| Water | 100 mM (44.14 mg/mL) | Sonication may be required. | [1] |
| Water | 12.5 mg/mL (28.32 mM) | Ultrasonic needed. | [2] |
| DMSO | 5 mg/mL (11.33 mM) | Ultrasonic and pH adjustment to 5 with NaOH may be needed. | [2] |
| DMSO | 100% | Vehicle for in vitro studies. | [3] |
Table 3: Storage Conditions for this compound Solutions
| Condition | Duration | Notes | Source |
| -20°C | 1 month | Sealed storage, away from moisture. | [2] |
| -80°C | 6 months | Sealed storage, away from moisture. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection in Rats
This protocol is based on a reported method for preparing this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile distilled water or sterile physiological saline (0.9% NaCl)
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Calculate the required amount: Determine the total volume of the injection solution needed based on the number of animals, their average weight, the desired dose (e.g., 3 mg/kg), and the injection volume (e.g., 1 mL/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a portion of the sterile distilled water or physiological saline to the vial. Vortex thoroughly. The compound may not fully dissolve at this stage.
-
pH Adjustment for Enhanced Solubility: While stirring, slowly add 0.1 M HCl dropwise to the suspension.[4] Monitor the pH of the solution. Continue adding acid until the compound is fully dissolved.
-
Final Volume Adjustment: Once the compound is completely dissolved, add the remaining sterile solvent to reach the final desired concentration.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.[2] This step is crucial to ensure the sterility of the injectable solution.
-
Verification: Visually inspect the final solution for any particulates. The solution should be clear.
-
Storage: If not for immediate use, store the prepared solution at appropriate conditions (see Table 3), though fresh preparation is recommended.
Protocol 2: Preparation of a High-Concentration Stock Solution in Water
This protocol is suitable for preparing a concentrated stock solution that can be diluted later for various experiments.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Weigh the desired amount of this compound into a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration (e.g., up to 100 mM).
-
Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, sonication can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Mandatory Visualization
Caption: Workflow for preparing this compound for injection.
Caption: this compound as an α2C-adrenoceptor antagonist.
References
- 1. gadconsulting.com [gadconsulting.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying α2C-Adrenoceptors Using JP1302 Dihydrochloride and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JP1302 dihydrochloride (B599025) as a selective antagonist for α2C-adrenoceptors in conjunction with Western blot analysis to investigate receptor expression and signaling.
Introduction to JP1302 Dihydrochloride
JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its high affinity and selectivity make it an invaluable tool for differentiating the function of the α2C-adrenoceptor subtype from the α2A and α2B subtypes.[2][3] JP1302 has been instrumental in preclinical studies related to neuropsychiatric disorders and renal dysfunction.[1][3]
It is critical to understand that this compound is a pharmacological tool for modulating α2C-adrenoceptor activity and is not an antibody for direct detection of the receptor in a Western blot. Instead, it can be used to treat cells or tissues to study the effects of α2C-adrenoceptor blockade on the expression levels of the receptor itself or downstream signaling proteins via Western blot analysis.
Quantitative Data: this compound Properties
The following tables summarize the binding affinities and selectivity of JP1302 for human α2-adrenoceptor subtypes.
Table 1: Binding Affinity of JP1302 for Human α2C-Adrenoceptor
| Parameter | Value (nM) | Reference |
| Ki | 28 | [1] |
| Kb | 16 | [1] |
Table 2: Selectivity of JP1302 for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | Approximate Fold Selectivity for α2C | Reference |
| α2C | 28 | - | |
| α2A | 3150 | ~113 | |
| α2B | 1470 | ~53 | |
| α2D (murine) | 1700 | ~61 |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified α2C-Adrenoceptor Signaling Pathway
A diagram illustrating the inhibitory signaling cascade of the α2C-adrenoceptor.
Diagram 2: Experimental Workflow for Investigating the Effect of JP1302 on Protein Expression
A flowchart of the experimental procedure for using JP1302 with Western blotting.
Detailed Experimental Protocol: Western Blot Analysis of α2C-Adrenoceptors
This protocol provides a general framework for the Western blot analysis of α2C-adrenoceptors. Optimization of conditions such as antibody concentrations and incubation times is recommended for specific cell lines or tissues.
4.1. Materials and Reagents
-
Primary Antibody: Rabbit anti-Alpha 2C Adrenergic Receptor/ADRA2C antibody (e.g., Abcam ab46536) is a potential option, though validation in your specific application is necessary.[4]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (ensure compatibility with the primary antibody).
-
This compound: Prepare stock solutions in an appropriate solvent like water or DMSO.
-
Cell or Tissue Samples: Cells expressing α2C-adrenoceptors or tissues known to express the receptor.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein (the predicted molecular weight of α2C-adrenoceptor is ~50 kDa, but it may run higher due to post-translational modifications).[4]
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Protein Assay Kit: (e.g., BCA or Bradford assay).
4.2. Protocol
Step 1: Cell/Tissue Treatment with JP1302
-
Culture cells to the desired confluency or prepare tissue slices.
-
Treat the cells or tissues with varying concentrations of this compound for different durations to assess its effect on protein expression. Include a vehicle-only control group.
Step 2: Sample Preparation
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells or homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
Step 3: SDS-PAGE
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
Step 4: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Step 5: Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Step 6: Detection and Analysis
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD imager or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software.
-
Normalize the band intensity of the α2C-adrenoceptor to a loading control (e.g., β-actin or GAPDH) to compare expression levels between treated and control samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| Low protein expression | Use a positive control cell line or tissue known to express α2C-adrenoceptors. Increase the amount of protein loaded. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| Primary or secondary antibody concentration too high | Decrease antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary or secondary antibody is not specific | Run a negative control (e.g., lysate from cells that do not express the receptor). Use a different primary antibody. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
By following these application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of α2C-adrenoceptors in various biological processes through Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α2-Adrenoceptor Subtypes in Suppression of L-Type Ca2+ Current in Mouse Cardiac Myocytes | MDPI [mdpi.com]
JP1302 Dihydrochloride: Application Notes and Protocols for Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JP1302 dihydrochloride (B599025) is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2] Its selectivity for the α2C subtype over other α2-adrenoceptor subtypes makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific receptor.[3] These application notes provide detailed protocols for utilizing JP1302 dihydrochloride in electrophysiological studies to investigate its effects on cellular excitability and ion channel function, particularly in the context of cardiac and neuronal systems.
Molecular Profile and Selectivity
This compound exhibits a significantly higher affinity for the human α2C-adrenoceptor compared to other α2 subtypes. This selectivity is crucial for isolating the effects mediated specifically by the α2C-adrenoceptor.
| Receptor Subtype | Ki (nM) | K_B_ (nM) | Selectivity (fold vs. α2C) |
| Human α2C | 28 [1][2] | 16 [1][2][3] | - |
| Human α2A | 3150 | 1500[3] | ~113 |
| Human α2B | 1470 | 2200[3] | ~53 |
| Human α2D | 1700 | - | ~61 |
Table 1: Binding affinity (Ki) and antagonist potency (KB) of this compound for human α2-adrenoceptor subtypes.
Applications in Electrophysiology
The primary application of this compound in electrophysiology is to antagonize the α2C-adrenoceptor, thereby allowing for the study of its downstream effects on ion channels and cellular electrical activity. A key area of investigation has been its impact on L-type Ca2+ currents (ICaL) in cardiac myocytes.[4]
Key Experimental Application:
-
Investigation of α2C-Adrenoceptor-Mediated Modulation of L-type Ca2+ Channels: To determine the role of the α2C-adrenoceptor in regulating cardiac excitability, JP1302 can be used to block this receptor and observe the resulting changes in ICaL.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiac Myocytes
This protocol details the methodology for measuring L-type Ca2+ currents in isolated cardiac myocytes to assess the effect of this compound.[4]
1. Cell Preparation:
-
Isolate ventricular myocytes from adult mice using established enzymatic digestion protocols.
2. Solutions:
-
Pipette Solution (in mM): 130 CsCl, 5 MgSO4, 10 HEPES (pH 7.25). Add 200–250 µg/mL Amphotericin B for perforated patch configuration.[4]
-
Bath Solution (in mM): 80 NaCl, 2 CaCl2, 5 MgSO4, 1.2 KH2PO4, 10 CsCl, 20 tetraethylammonium (B1195904) chloride (TEA-Cl), 20 glucose, 1 L-arginine, 10 HEPES (pH 7.25).[4]
-
This compound Stock Solution: Prepare a 10-20 mM stock solution in deionized water.[4]
3. Electrophysiological Recording:
-
Establish a whole-cell perforated patch-clamp configuration.
-
Maintain a holding potential of -40 mV to inactivate sodium channels.[4]
-
Apply depolarizing voltage steps to elicit ICaL.
-
Record baseline ICaL in the bath solution.
-
Perfuse the cell with the bath solution containing the desired concentration of this compound (e.g., 4 µM to 20 µM).[4]
-
To study the antagonistic effect, co-apply JP1302 with an α2-adrenoceptor agonist like guanabenz (B1672423) (e.g., 20 µM).[4]
-
Record ICaL at steady-state drug application.
4. Data Analysis:
-
Measure the peak ICaL amplitude.
-
Construct dose-response curves to determine the IC50 of JP1302's effect on ICaL.[4]
-
Compare the agonist-induced suppression of ICaL in the presence and absence of JP1302 to confirm its antagonistic activity.
Figure 1. Experimental workflow for studying JP1302 effects on ICaL.
Signaling Pathway
Activation of α2-adrenoceptors, including the α2C subtype, is known to suppress cAMP levels and inhibit voltage-gated Ca2+ channels.[4] JP1302, as an antagonist, blocks these effects.
Figure 2. JP1302 antagonism of α2C-adrenoceptor signaling.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| IC50 of JP1302 on ICaL | 17.9 ± 2.7 µM | Mouse Cardiac Myocytes | [4] |
| Guanabenz IC50 on ICaL (no JP1302) | - | Mouse Cardiac Myocytes | [4] |
| Guanabenz IC50 on ICaL (+ 4 µM JP1302) | 34.0 ± 2.3 µM | Mouse Cardiac Myocytes | [4] |
| Guanabenz IC50 on ICaL (+ 20 µM JP1302) | 63.4 ± 4.8 µM | Mouse Cardiac Myocytes | [4] |
Table 2: Electrophysiological data for this compound in mouse cardiac myocytes.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α2-Adrenoceptor Subtypes in Suppression of L-Type Ca2+ Current in Mouse Cardiac Myocytes [mdpi.com]
Troubleshooting & Optimization
resolving JP1302 dihydrochloride solubility problems
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with JP1302 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving JP1302 dihydrochloride?
A1: this compound is soluble in both water and DMSO.[1][2] However, the achievable concentration can vary between suppliers and batches. For aqueous solutions, one supplier suggests it is soluble up to 100 mM (44.14 mg/mL), while another indicates a solubility of 12.5 mg/mL (28.32 mM) with the aid of ultrasonication.[1] For DMSO, reported solubilities also differ, with one source stating 5 mg/mL (11.33 mM) and another a significantly higher 74 mg/mL (200.82 mM).[1][3]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO can be due to the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of the compound.[1][3][4] It is strongly recommended to use a new, unopened bottle of DMSO or a properly stored aliquot from a desiccator to ensure minimal water content.[1][3][4]
Q3: Are there any techniques to improve the solubility of this compound?
A3: Yes, several techniques can help improve solubility. Ultrasonication is frequently recommended to aid dissolution in both water and DMSO.[1][2] Gentle heating can also be employed to help dissolve the compound, particularly if precipitation occurs during preparation.[1] For dissolution in DMSO, adjusting the pH to 5 with NaOH has also been noted to aid solubility.[1]
Q4: How should I prepare stock solutions of this compound?
A4: When preparing stock solutions, it is crucial to select the appropriate solvent based on your experimental needs. Once the compound is fully dissolved, it is best practice to aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.[1][4] If using water as the solvent for a stock solution that will be used in cell culture or other sterile applications, it should be filter-sterilized using a 0.22 µm filter before use.[1]
Q5: What are the proper storage conditions for this compound?
A5: As a solid, this compound should be stored at 4°C in a sealed container, away from moisture.[1] In solvent, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Always ensure the storage container is sealed tightly to prevent solvent evaporation and moisture absorption.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility problems with this compound.
Problem: this compound is not fully dissolving.
Step 1: Verify the Solvent and Concentration.
-
Confirm that you are using a recommended solvent (Water or DMSO).
-
Double-check your calculations to ensure you have not exceeded the reported solubility limits (see table below).
Step 2: Employ Mechanical Assistance.
-
Ultrasonication: Place the vial in an ultrasonic bath for short intervals until the solid is dissolved.[1][2]
-
Vortexing: Vigorously vortex the solution.
Step 3: Consider Gentle Heating.
-
If precipitation is observed, gently warm the solution. Be cautious with temperature to avoid degradation of the compound.
Step 4: Optimize the Solvent Conditions.
-
For DMSO: Use a fresh, unopened bottle or a properly desiccated aliquot of DMSO to minimize water content.[1][3][4] For some preparations, adjusting the pH to 5 with NaOH may improve solubility.[1]
-
For Water: If preparing a stock for biological experiments, ensure the final solution is passed through a 0.22 µm filter.[1]
Step 5: If the issue persists, contact the supplier for batch-specific solubility data.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 44.14 | 100 | - |
| Water | 12.5 | 28.32 | Requires ultrasonication[1] |
| DMSO | 74 | 200.82 | Use fresh, anhydrous DMSO[3] |
| DMSO | 5 | 11.33 | Requires ultrasonication and pH adjustment to 5 with NaOH[1] |
| DMSO | 5.63 | 12.74 | Sonication is recommended[2] |
Note: The molecular weight of this compound is 441.4 g/mol .[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
-
Weigh out 4.414 mg of this compound powder.
-
Add 1 mL of sterile, distilled water.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals. Check for dissolution after each interval.
-
Once fully dissolved, if required for the experimental application, filter the solution through a sterile 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh out 4.414 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO. It is critical to use DMSO with low water content.[1][3][4]
-
Vortex the solution vigorously.
-
If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
For challenging batches, consider adjusting the pH to approximately 5 with a dilute solution of NaOH in DMSO, though this should be done with caution and validated for your specific application.[1]
-
Once the compound is fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
JP1302 Dihydrochloride Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of JP1302 dihydrochloride (B599025) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing JP1302 dihydrochloride stock solutions?
A1: this compound is soluble in both water and DMSO. For aqueous solutions, it can be dissolved in water up to 100 mM[1] or 12.5 mg/mL[2]. It is recommended to use ultrasonic treatment to aid dissolution in water[2][3]. For DMSO, solubility is reported at 5 mg/mL (with pH adjustment)[2] and 5.63 mg/mL[3]. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[2][4][5].
Q2: What are the optimal storage conditions and duration for this compound stock solutions?
A2: For long-term stability, stock solutions should be stored at -80°C, where they are stable for up to 6 months[2][4]. For shorter-term storage, -20°C is acceptable for up to 1 month[2][4]. It is highly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation[2][4]. Always store solutions in sealed containers, away from moisture[2].
Q3: Can I store my this compound solution at room temperature?
A3: It is not recommended to store stock solutions at room temperature for extended periods, such as a week[3]. For in vivo experiments, it is advised to prepare fresh solutions and use them promptly[2].
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution[2]. Ensure that you have not exceeded the solubility limit for the chosen solvent. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use[2].
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 12.5[2] | 28.32[2] | Ultrasonic treatment is recommended[2][3]. |
| Water | 44.14 | 100[1] | - |
| DMSO | 5[2] | 11.33[2] | Adjust pH to 5 with NaOH; use new DMSO[2]. |
| DMSO | 5.63[3] | 12.74[3] | Sonication is recommended[3]. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[2][4] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles[2][4]. |
| -20°C | Up to 1 month[2][4] | Suitable for short-term storage. Keep sealed and away from moisture[2]. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Water
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, distilled water to achieve the target concentration (e.g., up to 100 mM)[1].
-
To facilitate dissolution, place the vial in an ultrasonic bath until the solid is completely dissolved[2][3].
-
For sterile applications, filter the solution through a 0.22 μm syringe filter[2].
-
Aliquot the solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[2][4].
Protocol 2: Preparation of a Stock Solution in DMSO
-
Use a fresh, unopened vial of anhydrous DMSO to minimize moisture content[2][4][5].
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 5 mg/mL)[2].
-
If necessary, adjust the pH to 5 with NaOH to aid solubility[2].
-
Use an ultrasonic bath to ensure complete dissolution[2].
-
Aliquot the solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[2][4].
Visual Guides
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Factors influencing the long-term stability of this compound solutions.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues with this compound solutions.
References
potential off-target effects of JP1302 dihydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of JP1302 dihydrochloride, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: JP1302 is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2][3] It has significantly lower affinity for the α2A and α2B adrenoceptor subtypes, making it a valuable tool for studying the specific roles of the α2C-adrenoceptor.[1][2][3]
Q2: What are the known on-target effects of JP1302?
A2: As a selective α2C-adrenoceptor antagonist, JP1302 has demonstrated antidepressant and antipsychotic-like effects in preclinical models.[1][2][3]
Q3: Does JP1302 have off-target effects at standard experimental concentrations?
A3: At standard concentrations (e.g., 0.1 µM in vitro), JP1302 is highly selective for the α2C-adrenoceptor and shows no significant binding to a wide range of other receptors.[1]
Q4: What potential off-target effects can be expected at high concentrations of JP1302?
A4: At high concentrations (e.g., 10 µM), JP1302 may exhibit binding to α1-adrenoceptors and potentially other receptors.[1] This could lead to physiological effects typically associated with the blockade of these off-target receptors.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cardiovascular effects (e.g., changes in blood pressure). | At high concentrations, JP1302 may interact with α1 and α2A-adrenoceptors, which are involved in blood pressure regulation. | 1. Perform a dose-response curve to determine the lowest effective concentration for your desired on-target effect. 2. Conduct in vitro binding assays to confirm the affinity of your batch of JP1302 for α1 and α2A-adrenoceptors. 3. Consider using a more selective compound if off-target cardiovascular effects are a concern. |
| Sedation or changes in locomotor activity. | Blockade of α2A-adrenoceptors is known to cause sedation. While JP1302 is highly selective for α2C, at very high concentrations, some α2A-adrenoceptor antagonism may occur.[1] | 1. Carefully monitor locomotor activity in in vivo studies. 2. Compare the effects of JP1302 with a non-selective α2-adrenoceptor antagonist to differentiate between α2C and α2A-mediated effects. |
| Inconsistent or unexpected results in functional assays. | The high concentration of JP1302 may be leading to non-specific binding or off-target effects that interfere with the assay readout. | 1. Lower the concentration of JP1302 to a range where it is selective for the α2C-adrenoceptor. 2. Include appropriate controls, such as a structurally unrelated α2C-adrenoceptor antagonist, to confirm that the observed effects are target-specific. 3. Perform counter-screening against a panel of receptors known to be affected at high concentrations. |
Quantitative Data
Table 1: Binding Affinity (Ki) and Functional Antagonism (KB) of JP1302 at Human Adrenoceptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Antagonism (KB) in nM |
| α2C | 28 | 16 |
| α2B | 1470 | 2200 |
| α2A | 3150 | 1500 |
| α2D (rodent) | 1700 | - |
Data sourced from Sallinen et al., 2007 and Tocris Bioscience.[1]
Signaling Pathway and Experimental Workflow
Caption: JP1302 antagonizes the α2C-adrenoceptor, preventing Gi protein activation and subsequent inhibition of adenylate cyclase, leading to maintained cAMP levels.
Caption: Experimental workflow to investigate and confirm potential off-target effects of high concentrations of JP1302.
Key Experimental Protocols
Radioligand Binding Assay for Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of JP1302 for α1, α2A, and α2B-adrenoceptors.
Materials:
-
Cell membranes from cell lines stably expressing human α1, α2A, or α2B-adrenoceptors.
-
Radioligands: [3H]-Prazosin (for α1), [3H]-Rauwolscine or [3H]-RX821002 (for α2).
-
This compound.
-
Non-specific binding control (e.g., phentolamine (B1677648) for α1, yohimbine (B192690) for α2).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of JP1302.
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or a concentration of JP1302.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of JP1302 from the competition binding curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Cardiovascular Effects
Objective: To evaluate the impact of high-dose JP1302 on blood pressure and heart rate in a rodent model.
Materials:
-
Spontaneously hypertensive rats or normotensive rats (e.g., Wistar or Sprague-Dawley).
-
This compound.
-
Vehicle control (e.g., saline).
-
Telemetry system or tail-cuff method for blood pressure and heart rate monitoring.
-
Administration equipment (e.g., for intraperitoneal or intravenous injection).
Procedure:
-
Acclimate animals to the monitoring equipment to minimize stress-induced fluctuations.
-
Record baseline blood pressure and heart rate.
-
Administer a high dose of JP1302 or vehicle control.
-
Continuously or intermittently monitor blood pressure and heart rate for a defined period post-administration.
-
Compare the cardiovascular parameters between the JP1302-treated and vehicle-treated groups.
-
Analyze the data for significant changes that may indicate off-target effects on α1 or α2A-adrenoceptors.
References
minimizing side effects of high-dose JP1302 dihydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using high-dose JP1302 dihydrochloride (B599025) in in vivo experiments. Our goal is to help you minimize potential side effects and ensure the successful execution of your research.
Troubleshooting Guide: Unexpected Outcomes or Artifacts
Researchers using JP1302 dihydrochloride at high doses may encounter unexpected results. This guide provides a structured approach to identifying and resolving these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Expected Efficacy (e.g., no antidepressant or antipsychotic-like effects) | Suboptimal Dosing: The dose may be too low for the specific animal model or experimental conditions. Compound Instability: Improper storage or handling may have degraded the compound. Incorrect Route of Administration: The chosen route may not provide adequate bioavailability. | Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your model. Published effective doses range from 1-10 µmol/kg.[1] Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C.[2] Prepare fresh solutions for each experiment. Optimize Administration Route: Intravenous (IV) and subcutaneous (s.c.) routes have been used successfully.[3][4] Consider the pharmacokinetic profile of the compound. |
| Unexpected Behavioral Changes (Not related to sedation) | Off-Target Effects at High Doses: While highly selective for the α2C-adrenoceptor, high concentrations could lead to interactions with other receptors.[2][5] Interaction with Other Experimental Factors: Concurrently administered substances or environmental stressors could be interacting with JP1302. | Lower the Dose: Determine the minimal effective dose to reduce the likelihood of off-target effects. Control for Confounding Variables: Simplify the experimental design to isolate the effects of JP1302. Review all other administered compounds for potential interactions. |
| Cardiovascular Irregularities (e.g., changes in heart rate or blood pressure) | Potential Cardiac Ion Channel Effects: High concentrations of JP1302 have been shown in vitro to inhibit L-type Ca2+ currents in cardiomyocytes.[6] This could translate to cardiovascular effects in vivo at high doses. | Monitor Cardiovascular Parameters: In high-dose studies, consider monitoring heart rate and blood pressure. Reduce Dose: If cardiovascular effects are observed, reduce the dose to the lowest effective level. |
| Sedation or Hypothermia | Unlikely with JP1302: JP1302 is specifically noted for not producing sedation or hypothermia, which are effects associated with non-selective α2-antagonists acting on the α2A-adrenoceptor subtype.[4][5] | Verify Compound Identity: Ensure the correct compound is being used. Assess Experimental Conditions: Rule out other experimental factors that could cause these effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the α2C-adrenoceptor.[2][3] It has a significantly higher affinity for the α2C subtype compared to the α2A and α2B subtypes, making it a valuable tool for studying the specific roles of the α2C-adrenoceptor.[1][2]
Q2: What are the known binding affinities of JP1302 for the different α2-adrenoceptor subtypes?
A2: The binding affinities (Ki) and antagonist potencies (KB) have been well-characterized.
| Receptor Subtype (Human) | Ki (nM) | KB (nM) | Selectivity vs. α2C |
| α2C | 28 | 16 | - |
| α2B | 1470 | 2200 | ~53x |
| α2A | 3150 | 1500 | ~112x |
| (Data compiled from multiple sources)[2][4] |
Q3: How should I prepare and store this compound solutions?
A3: For in vivo experiments, this compound can be dissolved in sterile distilled water or physiological saline.[4] It is recommended to store the powder at -20°C.[2] Stock solutions in solvents like DMSO should be stored at -80°C for up to a year.[7] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions.[3]
Q4: What are the typical effective doses of this compound in rodent models?
A4: Effective doses in rodent models for antidepressant and antipsychotic-like effects have been reported in the range of 1-10 µmol/kg.[1] For studies on renal protection, a dose of 3 mg/kg (IV) has been used.[3][8] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q5: Are there any known off-target effects I should be aware of at high doses?
A5: While JP1302 is highly selective, extremely high doses may increase the risk of off-target effects. One in vitro study showed that JP1302 can inhibit L-type Ca2+ currents in cardiomyocytes at micromolar concentrations, which is significantly higher than its affinity for the α2C-adrenoceptor.[6] Researchers should always use the lowest effective dose to minimize such risks.
Experimental Protocols & Visualizations
Signaling Pathway of α2C-Adrenoceptor Antagonism
The α2C-adrenoceptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist like norepinephrine, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an antagonist, JP1302 blocks this action, thereby preventing the downstream inhibitory effects.
Caption: Mechanism of JP1302 as an α2C-adrenoceptor antagonist.
Experimental Workflow: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to screen for antidepressant activity. JP1302 has been shown to reduce immobility time in this test.[4][5]
Caption: Workflow for assessing antidepressant effects using the Forced Swim Test.
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NB-64-12141-100mg | JP1302 [80259-18-3] Clinisciences [clinisciences.com]
reducing experimental variability with JP1302 dihydrochloride
Welcome to the technical support center for JP1302 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of JP1302 dihydrochloride in experimental settings and to help minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the α2C-adrenoceptor.[1][2] Its primary mechanism of action is to block the binding of endogenous ligands, such as norepinephrine (B1679862) and epinephrine, to the α2C-adrenoceptor, thereby inhibiting the downstream signaling cascade initiated by this receptor. The α2C-adrenoceptor is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[3] Antagonism of this receptor by this compound prevents the Gi-mediated inhibition of adenylyl cyclase, which in turn leads to a relative increase in intracellular cyclic AMP (cAMP) levels.
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in neuroscience and pharmacology research. Due to its antidepressant and antipsychotic-like effects observed in preclinical models, it is a valuable tool for studying neuropsychiatric disorders such as depression and schizophrenia.[2][4][5] It is also utilized in research related to renal dysfunction.[2][6]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, the solid powder of this compound should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to one year.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Troubleshooting Guide
Q1: I am observing inconsistent or no effects of this compound in my experiments. What are the potential causes and solutions?
A1: Inconsistent results can arise from several factors. Here are some common issues and troubleshooting steps:
-
Solubility Issues: this compound can be challenging to dissolve.
-
Solution: For aqueous solutions, sonication and gentle warming (up to 60°C for PBS) can aid dissolution.[6] For in vitro studies, using fresh, high-quality DMSO is recommended, as moisture-absorbing DMSO can reduce solubility.[8] For in vivo preparations in physiological salt solutions, acidification with 0.1 M HCl can improve solubility.[4]
-
-
Compound Stability: The stability of this compound in solution can affect its activity.
-
Solution: It is highly recommended to prepare fresh solutions for each experiment and use them promptly.[6] Avoid storing diluted working solutions for extended periods.
-
-
Receptor Localization: A significant portion of α2C-adrenoceptors can be localized intracellularly, which may limit the access of the antagonist to its target.[9]
-
Solution: Ensure adequate incubation times in in vitro assays to allow for potential cell penetration or receptor trafficking. The observed effect may be time-dependent.
-
-
Animal Strain and Species Differences: The expression levels and functional coupling of α2C-adrenoceptors can vary between different animal strains and species.[4][5]
-
Off-Target Effects at High Concentrations: While highly selective, at very high concentrations, this compound may interact with other α2-adrenoceptor subtypes.
-
Solution: Use the lowest effective concentration of this compound as determined by dose-response studies. Refer to the provided data tables for guidance on effective concentration ranges.
-
Q2: I am having difficulty dissolving this compound. What is the recommended procedure?
A2: this compound is soluble in water (up to 100 mM) and DMSO. However, sonication is often recommended to facilitate dissolution.[7] For preparing solutions in PBS for in vivo use, warming the solution to 60°C and using ultrasound may be necessary to achieve a clear solution.[6] If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[6]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor Subtype (Human) | K_i_ (nM) | K_B_ (nM) |
| α2C-adrenoceptor | 28 | 16 |
| α2B-adrenoceptor | 1470 | 2200 |
| α2A-adrenoceptor | 3150 | 1500 |
Data compiled from multiple sources.[1][10]
Table 2: Effective Doses of this compound in In Vivo Models
| Experimental Model | Species | Dose Range | Observed Effect |
| Forced Swim Test (FST) | Rat/Mouse | 1-10 µmol/kg | Decrease in immobility time (antidepressant-like effect) |
| Prepulse Inhibition (PPI) | Rat | 5 µmol/kg | Reversal of phencyclidine-induced PPI deficit (antipsychotic-like effect) |
| Renal Ischemia/Reperfusion | Rat | 3 mg/kg (IV) | Amelioration of renal dysfunction |
Data compiled from multiple sources.[2][5][6]
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay
This protocol is adapted from established methods to determine the antagonist activity of this compound at α2C-adrenoceptors.[4]
Materials:
-
Cell membranes from CHO cells stably expressing human α2C-adrenoceptors
-
Adrenaline
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a non-specific binding control.
-
25 µL of the appropriate this compound dilution or vehicle (for agonist stimulation).
-
25 µL of adrenaline at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
25 µL of cell membranes (5-20 µg of protein).
-
-
Pre-incubate for 15 minutes at room temperature.
-
Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 10 µM GDP.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the inhibitory effect of this compound on adrenaline-stimulated [³⁵S]GTPγS binding.
Protocol 2: Forced Swim Test (FST) in Rats
This protocol is a standard method to assess antidepressant-like activity.[4][11][12]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Cylindrical swimming tank (40-50 cm high, 20 cm diameter)
-
Water at 25 ± 1°C
-
This compound solution for injection (e.g., in saline, potentially with acidification)
-
Vehicle control solution
-
Positive control (e.g., Desipramine)
-
Video recording system
Procedure:
-
Pre-test session (Day 1):
-
Place each rat individually into the swim tank filled with 30 cm of water for 15 minutes.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test session (Day 2, 24 hours after pre-test):
-
Administer this compound (e.g., 1-10 µmol/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the rats individually into the swim tank for a 5-minute session.
-
Record the entire session for later analysis.
-
Measure the total duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated group, the vehicle group, and the positive control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
Caption: Workflow for the Forced Swim Test.
Caption: α2C-Adrenoceptor signaling pathway and the inhibitory action of JP1302.
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
how to optimize JP1302 dihydrochloride dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of JP1302 dihydrochloride (B599025) for maximum efficacy in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JP1302 dihydrochloride?
A1: this compound is a potent and highly selective antagonist of the α2C-adrenoceptor.[1][2][3][4][5] It displays significantly higher affinity for the α2C subtype compared to the α2A and α2B subtypes, making it a valuable tool for studying the specific roles of the α2C-adrenoceptor in various physiological and pathological processes.[4][6]
Q2: What are the recommended starting doses for in vitro and in vivo experiments?
A2: Recommended starting doses depend on the specific experimental model. For in vitro studies, concentrations often range from nanomolar to low micromolar, based on its binding affinity (Kᵢ) and functional antagonism (K₋) values. For in vivo rodent studies, effective doses have been reported in the range of 1-10 µmol/kg.[6][7] It is crucial to perform dose-response studies to determine the optimal concentration for your specific cell type or animal model.
Q3: How should I prepare this compound for administration?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] For in vivo studies, it can be dissolved in distilled sterile water or a physiological salt solution.[7] To improve solubility, adjusting the pH may be necessary.[7] Stock solutions should be prepared fresh, but can be aliquoted and stored at -20°C for one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Q4: What are the potential therapeutic applications of this compound?
A4: Preclinical studies suggest that this compound has potential therapeutic applications in neuropsychiatric disorders and renal dysfunction.[2][4] It has demonstrated antidepressant and antipsychotic-like effects in rodent models.[1][2][4][8] Additionally, it has shown protective effects against renal ischemia/reperfusion injury.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lack of effect in in vitro assays.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the in vitro binding and functional antagonism data in the tables below for guidance.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm the expression level of the α2C-adrenoceptor in your chosen cell line. If expression is low, consider using a cell line known to express the receptor at higher levels or a transient transfection system to overexpress the receptor.
-
Issue 2: High variability in in vivo experimental results.
-
Possible Cause 1: Pharmacokinetic Variability.
-
Solution: Ensure consistent administration route and vehicle for all animals. Preliminary pharmacokinetic studies indicated that at doses of 1–10 μmol kg−1, the maximum plasma concentration did not exceed 0.3 μM.[7] Consider performing a pilot pharmacokinetic study in your animal model to determine the optimal dosing regimen.
-
-
Possible Cause 2: Animal Strain and Sex Differences.
-
Solution: Be aware that different rodent strains may exhibit varying responses.[6] Report the specific strain and sex of the animals used in your experiments. If feasible, test the compound in both male and female animals.
-
-
Possible Cause 3: Stress-Induced Physiological Changes.
-
Solution: Acclimate animals to the experimental procedures and environment to minimize stress, which can influence adrenergic signaling.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Antagonism of JP1302
| Receptor Subtype | Kᵢ (nM) | K₋ (nM) | Species |
| Human α2C | 28[1][3] | 16[1][2][3][8] | Human |
| Human α2A | 3150[1] | 1500[7][8] | Human |
| Human α2B | 1470[1] | 2200[7][8] | Human |
| Rodent α2D | 1700[1] | - | Mouse |
Table 2: Effective In Vivo Dosages of this compound in Rodent Models
| Model | Species | Dose Range | Route of Administration | Observed Effect |
| Forced Swimming Test (FST) | Mouse | 1-10 µmol/kg[6][7] | - | Reduced immobility time (antidepressant-like effect) |
| Prepulse Inhibition (PPI) Deficit | Rat | 5 µmol/kg[6] | - | Reversal of phencyclidine-induced PPI deficit (antipsychotic-like effect) |
| Renal Ischemia/Reperfusion | Rat | 3 mg/kg | Intravenous (IV)[2] | Ameliorated renal dysfunction and histological damage |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture cells stably expressing the human α2A, α2B, or α2C adrenoceptor subtypes. Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay: Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-rauwolscine) and increasing concentrations of JP1302.
-
Incubation and Filtration: Incubate the mixture at room temperature for a specified time to reach equilibrium. Rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of JP1302 that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Forced Swimming Test (FST) in Mice
-
Animal Acclimation: Acclimate male NMRI mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) 20 minutes before the test.
-
Forced Swim: Place each mouse individually into a glass cylinder (25 cm high, 10 cm in diameter) containing 15 cm of water at 23-25°C for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of JP1302 at the α2C-adrenoceptor.
Caption: Experimental workflows for in vitro and in vivo studies.
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
refining experimental protocols for JP1302 dihydrochloride studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining experimental protocols involving JP1302 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is JP1302 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the α2C-adrenoceptor, a subtype of the α2-adrenergic G-protein coupled receptor (GPCR).[1][2][3][4] It displays a significantly higher affinity for the α2C subtype compared to the α2A and α2B subtypes, making it a valuable tool for studying the specific roles of the α2C-adrenoceptor in various physiological processes.[1][5] Its mechanism of action involves blocking the inhibitory effect of endogenous agonists (like norepinephrine (B1679862) and epinephrine) on the α2C-receptor. This prevents the associated downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the primary research applications for JP1302?
A2: JP1302 is primarily used in neuroscience research to investigate the therapeutic potential of α2C-adrenoceptor antagonism.[5][6] Studies have shown it produces antidepressant and antipsychotic-like effects in animal models.[1][2][4][6] Common applications include studies related to neuropsychiatric disorders like depression and schizophrenia, as well as research into renal dysfunction and nociception.[2][4][5][7]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in both water and DMSO.[8] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[5] For in vivo experiments, it can be dissolved in sterile water or a physiological salt solution.[5] It is recommended to store the solid compound at -20°C for long-term stability (up to 4 years).[1][8] Stock solutions, once prepared, should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[9]
Q4: What are typical working concentrations or dosages for JP1302?
A4: The optimal concentration or dosage will vary depending on the experimental model.
-
In Vitro : The antagonist activity (KB) at the human α2C-adrenoceptor is 16 nM.[1][2][3][5][6] Functional assays will likely use concentrations in the nanomolar to low micromolar range.
-
In Vivo : In mice, doses of 1-10 µmol/kg have been shown to reduce immobility in the forced swim test.[8][10] In rats, a dose of 5 µmol/kg (or 5 mg/kg) has been used to reverse phencyclidine-induced deficits in prepulse inhibition.[8][10]
Q5: Are there any known off-target effects I should be aware of?
A5: JP1302 is characterized by its high selectivity for the α2C-adrenoceptor over other α2 subtypes.[1][5] However, at very high concentrations, antagonism of α2A and α2B receptors could occur. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects and to include appropriate controls. For example, JP1302 was unable to antagonize effects typically attributed to the α2A-adrenoceptor subtype, such as sedation or hypothermia induced by α2-agonists.[5][6]
Data Presentation
Table 1: Binding Affinity & Antagonism Potency of JP1302
| Receptor Subtype (Human) | Ki (nM) | KB (nM) | Selectivity (over α2C) |
| α2C-adrenoceptor | 28 | 16 | - |
| α2B-adrenoceptor | 1470 | 2200 | ~50-fold |
| α2A-adrenoceptor | 3150 | 1500 | ~100-fold |
| Data compiled from multiple sources.[1][2][5][8] |
Table 2: Solubility Data for this compound
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM (44.14 mg/mL) | Suitable for in vivo studies.[1][5] |
| DMSO | ~12-200 mM (Varies by supplier) | Suitable for preparing concentrated stock solutions for in vitro studies.[3][5][9] Sonication may be recommended to aid dissolution.[3] |
| Solubility values are for guidance only and may vary between batches. Always refer to the manufacturer's Certificate of Analysis.[1] |
Signaling Pathway Diagram
The primary mechanism of JP1302 is the antagonism of the α2C-adrenoceptor, a Gi-coupled receptor. This action blocks the inhibition of adenylyl cyclase, thereby maintaining cAMP levels and protein kinase A (PKA) activity.
Troubleshooting Guide
This guide addresses common issues encountered during JP1302 experiments.
Problem 1: Inconsistent or No Effect Observed in Cell Culture (In Vitro)
| Possible Cause | Troubleshooting Step |
| Degradation of Compound | Ensure stock solutions were stored properly (-80°C) and aliquoted to avoid freeze-thaw cycles. Use freshly diluted compound for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Low Receptor Expression | Confirm that your cell line expresses the α2C-adrenoceptor at sufficient levels using techniques like RT-qPCR or Western Blot. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells and consistent across all wells, including vehicle controls. |
Problem 2: High Variability or Unexpected Results in Animal Studies (In Vivo)
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Confirm the correct administration route (e.g., subcutaneous, intravenous). Review literature for pharmacokinetic data if available.[5] Ensure complete dissolution of the compound in the vehicle. |
| Incorrect Dosage | Re-verify all dosage calculations based on animal weight. Perform a dose-finding study to establish the effective dose range for your specific animal model and behavioral paradigm. |
| Metabolism of Compound | Consider the timing of administration relative to the experimental endpoint. The half-life of the compound may influence the experimental design. |
| Vehicle Effects | Always include a vehicle-only control group to ensure the observed effects are due to JP1302 and not the solvent or administration procedure. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocols
Protocol 1: Forced Swimming Test (FST) in Rodents
This protocol is adapted from studies demonstrating the antidepressant-like effects of JP1302.[5]
-
Animals : Male NMRI mice or Sprague-Dawley rats are commonly used.[5] House animals in groups under standard conditions for at least one week before the experiment.
-
Apparatus : A transparent glass cylinder (e.g., 46 cm height, 20 cm diameter) filled with water (25°C) to a depth where the animal cannot touch the bottom (e.g., 21 cm).[5]
-
Drug Administration :
-
Dissolve this compound in a sterile physiological salt solution.[5]
-
Administer the desired dose (e.g., 1-10 µmol/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Administer the compound 20-30 minutes before the test session.[5] Include a vehicle control group and a positive control group (e.g., Desipramine).
-
-
Procedure :
-
Day 1 (Pre-test) : Place each animal individually into the swim cylinder for a 15-minute session. This is for habituation.[5]
-
Day 2 (Test) : 24 hours after the pre-test, administer the drug or vehicle. After the appropriate pre-treatment time, place the animal back into the cylinder for a 5-minute test session.[5]
-
-
Data Analysis :
-
Record the entire 5-minute test session.
-
Score the duration of immobility (time the animal spends floating passively with only minor movements necessary to keep its head above water).
-
A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Protocol 2: Prepulse Inhibition (PPI) of Startle Reflex in Rats
This protocol is used to assess antipsychotic-like effects by measuring sensorimotor gating.[5]
-
Animals : Male Sprague-Dawley rats are suitable subjects.[5]
-
Apparatus : A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to detect the whole-body startle of the animal.
-
Drug Administration :
-
To induce a PPI deficit (a model of schizophrenia), administer an NMDA receptor antagonist like Phencyclidine (PCP).
-
Administer JP1302 (e.g., 5 µmol/kg or 5 mg/kg) prior to the PCP injection. Include vehicle and control groups.
-
-
Procedure :
-
Habituation : Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 72 dB).[5]
-
Trial Types : The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse Alone : A strong acoustic stimulus (e.g., 120 dB pulse) to elicit a startle response.
-
Prepulse + Pulse : The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 15 dB above background).[5]
-
No Stimulus : Background noise only, to measure baseline movement.
-
-
-
Data Analysis :
-
Measure the startle amplitude for each trial type.
-
Calculate the percentage of PPI using the formula: %PPI = 100 - [ (Startle on Prepulse+Pulse Trial / Startle on Pulse Alone Trial) * 100 ]
-
PCP typically reduces %PPI. A reversal of this reduction by JP1302 indicates a potential antipsychotic-like effect.[5]
-
References
- 1. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in the forced swim test with JP1302
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JP1302 in the forced swim test (FST). The information is tailored for scientists and drug development professionals to address common issues and ensure the generation of reliable and interpretable data.
Troubleshooting Guides
Question: We administered JP1302, but observed no significant decrease in immobility time compared to the vehicle control group. What could be the cause?
Answer:
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Dose and Administration:
-
Verify Dose: Double-check the calculated dose of JP1302. Sallinen et al. (2007) demonstrated efficacy with doses in the range of 1–10 μmol/kg.[1] Ensure your dose falls within a pharmacologically active range.
-
Route and Timing of Administration: Confirm the route of administration (e.g., intraperitoneal, oral) and the pre-treatment time. The time between drug administration and the FST is critical for ensuring peak compound bioavailability during the test. This interval should be optimized in preliminary studies.
-
Solubility: JP1302 dihydrochloride (B599025) requires proper solubilization.[2] Ensure the compound is fully dissolved in the vehicle and that the vehicle itself does not have behavioral effects.
-
-
Experimental Conditions:
-
Animal Strain: Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[3] The strain you are using may be less responsive.
-
Stress Levels: The FST is sensitive to prior stress.[3] Ensure that animals are properly habituated to the testing room and handled consistently to minimize extraneous stress.[4]
-
-
Procedural Variability:
-
Water Temperature: The water temperature should be maintained at a consistent 23-25°C.[3][5] Colder or warmer water can affect motor activity and confound the results.[3]
-
Test Duration: The standard FST protocol for mice is a 6-minute test, with the final 4 minutes typically analyzed.[6][7] Deviations from this could obscure the drug's effect.
-
Question: Our results show high variability in immobility times within the same experimental group treated with JP1302. How can we reduce this?
Answer:
High variability can mask true experimental effects. To improve consistency:
-
Standardize Procedures:
-
Handling: Handle all animals consistently and gently to minimize stress-induced variability.[7]
-
Habituation: Ensure all animals have the same habituation period in the testing room before the experiment begins (at least 30 minutes is recommended).[4]
-
Environment: Maintain consistent lighting and minimize noise in the experimental room. A white noise generator can help mask sudden noises.[7][8]
-
-
Animal Factors:
-
Scoring:
-
Blinding: The experimenter scoring the behavior should be blind to the treatment groups to prevent bias.[9]
-
Clear Definitions: Use clear and consistent criteria for scoring immobility, swimming, and climbing. Immobility is defined as the minimal movements necessary to keep the head above water.[6][10]
-
Question: We observed an unexpected increase in immobility time after administering a high dose of JP1302. Is this possible?
Answer:
While JP1302 is expected to decrease immobility, a paradoxical effect at high doses could be due to several factors:
-
Off-Target Effects: At very high concentrations, the selectivity of JP1302 for the α2C-adrenoceptor may decrease, leading to engagement with other receptors (e.g., α2A, α2B) and unforeseen behavioral outcomes.[1][11]
-
Sedative Effects: Although JP1302 is not reported to be sedative at therapeutic doses, high concentrations could potentially induce sedation, which would manifest as increased immobility in the FST.[11]
-
U-Shaped Dose-Response: Some compounds exhibit a U-shaped (biphasic) dose-response curve. It is crucial to test a range of doses to fully characterize the compound's effects.
A dose-response study is highly recommended to identify the optimal therapeutic window for JP1302 in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JP1302? A1: JP1302 is a potent and selective antagonist of the α2C-adrenoceptor.[2][12] The α2C-adrenoceptor is involved in regulating neurotransmitter release. By blocking this receptor, JP1302 is thought to produce antidepressant-like effects.[1][11]
Q2: What is the standard protocol for the forced swim test in mice? A2: A common protocol involves placing a mouse in a cylinder of water (23-25°C) from which it cannot escape for a 6-minute session.[6][9] The behavior is recorded, and the duration of immobility during the last 4 minutes of the test is typically measured as the primary endpoint.[7]
Q3: Are there alternatives to the forced swim test for assessing antidepressant-like effects? A3: Yes, other behavioral tests used to assess antidepressant efficacy include the tail suspension test, sucrose (B13894) preference test, and novelty-suppressed feeding test.[9][13]
Q4: How should I prepare JP1302 for administration? A4: JP1302 dihydrochloride should be dissolved in an appropriate vehicle. The manufacturer's instructions should be followed regarding solubility.[2] For in vivo experiments, sterile saline or a solution containing DMSO and/or Tween 80 is often used, but the vehicle should be tested alone to ensure it has no behavioral effects.
Experimental Protocols
Forced Swim Test Protocol (Mice)
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 40 cm high) filled with water to a depth of 15-20 cm, such that the mouse cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.[5]
-
Habituation: Transport mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimatization.[4]
-
Drug Administration: Administer JP1302 or vehicle at the predetermined time before the test.
-
Test Procedure:
-
Gently place the mouse into the cylinder of water.[7]
-
Start a timer and video recorder immediately.
-
The total test duration is 6 minutes.[6]
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.[5]
-
Change the water between animals to prevent olfactory cues from affecting the next subject.[9]
-
-
Behavioral Scoring:
-
An observer blind to the experimental conditions should score the behavior.
-
Analyze the final 4 minutes of the 6-minute test.[7]
-
Immobility: The mouse is judged to be immobile when it remains floating with only small movements necessary to keep its head above water.[10]
-
Swimming: Active movements of the limbs and tail, resulting in horizontal displacement.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
Data Presentation
Table 1: Representative Data for JP1302 in the Forced Swim Test
| Treatment Group | Dose (μmol/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 150 ± 10.5 |
| JP1302 | 1 | 10 | 115 ± 9.8* |
| JP1302 | 3 | 10 | 85 ± 8.2 |
| JP1302 | 10 | 10 | 70 ± 7.5 |
| Desipramine (Positive Control) | 20 | 10 | 65 ± 8.0** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Proposed signaling pathway of JP1302.
Caption: Standard experimental workflow for the FST.
Caption: A logical workflow for troubleshooting FST results.
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Swim Test Protocol [protocols.io]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 11. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
identifying and eliminating artifacts in prepulse inhibition studies with JP1302
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JP1302 in prepulse inhibition (PPI) studies. Our goal is to help you identify and eliminate common artifacts to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is JP1302 and what is its mechanism of action in prepulse inhibition (PPI) studies?
A1: JP1302 is a highly selective α2C-adrenoceptor antagonist.[1][2] In PPI studies, which are used to investigate sensorimotor gating deficits relevant to psychiatric disorders like schizophrenia, JP1302 has been shown to reverse deficits induced by agents like phencyclidine (PCP).[1][2] Its mechanism is believed to be the specific antagonism of the α2C-adrenoceptor, which may have therapeutic potential for neuropsychiatric disorders.[1]
Q2: What are the expected effects of JP1302 on PPI in rodent models?
A2: In rodent models where PPI is disrupted by an NMDA receptor antagonist like PCP, administration of JP1302 is expected to reverse this deficit, indicating a potential antipsychotic-like effect.[1][2][3] However, in naive animals, JP1302 on its own has not been reported to disrupt PPI and may even slightly enhance it at higher doses.[3]
Q3: What are common artifacts encountered in PPI experiments?
A3: Common artifacts in PPI experiments can be broadly categorized into equipment-related, subject-related, and procedural issues. These can include inconsistent stimulus presentation, high baseline startle variability, floor or ceiling effects, and habituation or sensitization to the startle stimulus.
Q4: How can I be sure my acoustic startle equipment is functioning correctly?
A4: Regular calibration of your startle chambers is critical. This includes calibrating the acoustic stimuli intensity using a sound level meter and ensuring the sensitivity of the transducer platform is consistent across all chambers.[4] It's also important to check for any loose connections or external vibrations that could interfere with the recordings.
Q5: My control group is showing highly variable startle responses. What could be the cause?
A5: High variability can stem from several factors. Ensure that all animals have been properly acclimated to the testing chambers to reduce stress-induced responses.[4] Other factors include inconsistent handling, time of day of testing, and the age and sex of the animals, all of which should be consistent across experimental groups.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PPI experiments with JP1302.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant PPI is observed in the vehicle-treated control group. | 1. Low Startle Response: The intensity of the startle stimulus may be too low to elicit a robust startle reflex. 2. Ineffective Prepulse: The prepulse intensity may be too high, eliciting its own startle response, or too low to be detected. 3. Incorrect Interstimulus Interval (ISI): The time between the prepulse and the pulse is critical for PPI. | 1. Establish an Input/Output (I/O) Function: Before starting your experiment, test a range of startle stimulus intensities to determine the optimal level that produces a robust but not maximal startle response.[6][7] 2. Optimize Prepulse Intensity: The prepulse should be 3-12 dB above the background noise. Test different prepulse intensities to find one that does not elicit a startle response on its own but effectively inhibits the pulse-elicited startle. 3. Vary the ISI: Test different ISIs (typically between 30 and 120 ms) to find the optimal interval for producing PPI in your specific animal strain and experimental setup. |
| High variability in startle amplitude within and between subjects. | 1. Inadequate Acclimation: Animals may be stressed or anxious, leading to inconsistent responses. 2. Movement Artifacts: The animal may be moving within the holder, leading to false readings. 3. External Noise/Vibrations: The testing environment may not be properly isolated. | 1. Proper Acclimation: Acclimate the animals to the testing room and the startle chambers for a sufficient period before the experiment begins.[4] Handle the animals consistently. 2. Appropriate Animal Holders: Ensure the animal holders are the correct size to restrict excessive movement without causing distress. 3. Isolate the Equipment: Place the startle chambers on a vibration-dampening surface in a sound-attenuating room. |
| JP1302-treated group shows no reversal of a PCP-induced PPI deficit. | 1. Incorrect JP1302 Dosage or Administration Route: The dose may be too low, or the timing of administration relative to PCP and testing may be off. 2. Ineffective PCP Administration: The dose of PCP may be insufficient to produce a reliable PPI deficit. 3. Pharmacokinetic Interactions: The timing of JP1302 and PCP administration may lead to unforeseen interactions. | 1. Dose-Response Study: Conduct a pilot study to determine the optimal dose and administration timing of JP1302 for reversing the PCP-induced deficit in your specific animal model. 2. Confirm PCP Effect: Ensure your PCP administration protocol consistently produces a significant PPI deficit in a control group. 3. Review Literature: Consult published studies on the pharmacokinetics of JP1302 and PCP to optimize your experimental timeline. |
| Floor or Ceiling Effects in the Data. | 1. Startle Stimulus Too Low or Too High: A very low startle response (floor effect) or a maximal response that cannot be further inhibited (ceiling effect) can obscure experimental effects. | 1. Adjust Startle Stimulus Intensity: Based on your I/O function, select a startle stimulus intensity that elicits a response approximately 60-80% of the maximum to allow for both inhibition and potentiation to be observed. |
Experimental Protocols
Prepulse Inhibition (PPI) Protocol for JP1302 Study in Rodents
This protocol is a general guideline and should be optimized for your specific laboratory conditions and animal strain.
-
Animal Acclimation:
-
House the animals in the facility for at least one week before the experiment.
-
Handle the animals for 2-3 minutes each day for 3-5 days leading up to the experiment.
-
On the testing day, bring the animals to the testing room at least 30 minutes before the session begins.
-
-
Equipment Calibration:
-
Calibrate the acoustic stimuli using a sound level meter to ensure accurate and consistent decibel levels across all chambers.[4]
-
Calibrate the sensitivity of the transducer platform according to the manufacturer's instructions.
-
-
Experimental Session:
-
Place the animal in the holder within the startle chamber.
-
Acclimation Period: Allow the animal to acclimate to the chamber for 5-10 minutes with background white noise (e.g., 65-70 dB).[4][5]
-
Trial Types: The session should consist of pseudo-randomly presented trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 20 ms duration) to ensure it does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented at a specific interval (e.g., 100 ms) before the pulse.
-
No-stimulus trials: To measure baseline movement.
-
-
Inter-trial Interval: Vary the time between trials (e.g., 10-30 seconds) to prevent predictability.
-
-
Data Analysis:
-
The startle amplitude is measured as the peak response within a defined time window after the stimulus.
-
PPI is calculated as a percentage: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]
-
Visualizations
Signaling Pathway
Caption: JP1302 acts as an antagonist at presynaptic α2C-adrenoceptors.
Experimental Workflow
Caption: Workflow for a prepulse inhibition study involving JP1302.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in PPI experiments.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantifying the Acoustic Startle Response in Mice Using Standard Digital Video [frontiersin.org]
- 7. Quantifying the Acoustic Startle Response in Mice Using Standard Digital Video - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent findings in JP1302 dihydrochloride research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent findings in JP1302 dihydrochloride (B599025) research. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results researchers may encounter during their experiments with JP1302 dihydrochloride.
Q1: My in vivo results with JP1302 on prepulse inhibition (PPI) are inconsistent with the phenotype of α2C-adrenoceptor knockout mice. Why might this be?
A1: This is a key area of inconsistent findings in JP1302 research. While α2C-adrenoceptor knockout mice show deficits in PPI, JP1302, a selective antagonist, has been shown to not disrupt and in some cases even reverse PPI deficits induced by agents like phencyclidine (PCP)[1][2]. Here are several factors that could contribute to this discrepancy:
-
Developmental Compensation: Transgenic animal models may have developmental compensations due to the lifelong absence of the α2C-adrenoceptor. These compensatory mechanisms are not present when the receptor is acutely blocked by JP1302 in wild-type animals[2].
-
Species Differences: The majority of transgenic studies are conducted in mice, while pharmacological studies with JP1302 have often used rats. There may be inherent species-specific differences in the role of the α2C-adrenoceptor in regulating PPI[2].
-
Off-Target Effects vs. Receptor Subtype Specificity: While JP1302 is highly selective for the α2C-adrenoceptor, the possibility of unknown off-target effects at the specific dose and experimental conditions used cannot be entirely ruled out. Conversely, the global knockout of the α2C-adrenoceptor gene might have broader, unforeseen consequences on other signaling systems during development.
-
Experimental Conditions: Subtle variations in experimental protocols, such as the intensity of the prepulse, the interstimulus interval, and the specific strain of the animal used, can significantly impact PPI results.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Curve: Perform a full dose-response study to determine the optimal concentration of JP1302 for your specific animal model and behavioral paradigm.
-
Control for Genetic Background: If using transgenic models, ensure that wild-type littermates are used as controls to minimize the effects of genetic drift.
-
Standardize Protocol: Carefully review and standardize your PPI protocol, paying close attention to parameters like sound levels, timing, and habituation periods.
Q2: I am observing an unexpected agonistic effect of JP1302 on L-type Ca2+ channels in my cardiomyocyte cell line, even though it's described as an antagonist. What could be the reason?
A2: A study on isolated mouse cardiomyocytes has indeed reported that JP1302 alone can induce a significant inhibition of L-type Ca2+ currents, which could be interpreted as an agonistic effect in this specific context, contrary to its established antagonist activity at α2C-adrenoceptors[3].
-
Tissue-Specific Receptor Function: The functional consequence of α2C-adrenoceptor modulation can be highly tissue-specific. In cardiomyocytes, the signaling cascade linked to this receptor might differ from that in neuronal tissues, leading to a different physiological outcome upon ligand binding[3].
-
Receptor Dimerization: α2C-adrenoceptors can form homodimers or heterodimers with other receptors. The presence of specific dimerization partners in cardiomyocytes could alter the pharmacological response to JP1302.
-
Biased Agonism: It is possible that JP1302 acts as a biased agonist in this system, selectively activating a non-canonical signaling pathway downstream of the α2C-adrenoceptor that leads to the modulation of L-type Ca2+ channels, while still acting as an antagonist for the canonical G-protein signaling pathway.
Troubleshooting Steps:
-
Confirm Cell Line and Receptor Expression: Verify the expression profile of α-adrenoceptor subtypes in your specific cardiomyocyte cell line.
-
Test for G-protein Activation: Use an assay, such as a [35S]GTPγS binding assay, to determine if JP1302 is activating G-proteins in your cell line. This will help differentiate between canonical antagonist activity and potential biased agonism.
-
Investigate Downstream Signaling: Examine key downstream signaling molecules involved in L-type Ca2+ channel regulation in cardiomyocytes, such as cAMP levels and PKA activity, in the presence of JP1302.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity (Ki) and Antagonism Potency (KB) of this compound for Human α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) | KB (nM) | Selectivity over α2C | Reference |
| α2A | 3150 | 1500 | ~112-fold | [4][5] |
| α2B | 1470 | 2200 | ~52-fold | [4][5] |
| α2C | 28 | 16 | - | [4][6][7][8] |
Table 2: Effective Doses of this compound in in vivo Models
| Experimental Model | Species | Dose Range | Observed Effect | Reference |
| Forced Swim Test (FST) | Rat | 1-10 µmol/kg | Decreased immobility time (antidepressant-like effect) | [1] |
| Prepulse Inhibition (PPI) Deficit Reversal | Rat | 5 µmol/kg | Complete reversal of PCP-induced PPI deficit | [2][8] |
| Renal Ischemia/Reperfusion Injury | Rat | 3 mg/kg (IV) | Ameliorated renal dysfunction | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Forced Swim Test (FST) Protocol (Rat)
This protocol is adapted from methodologies used in studies evaluating the antidepressant-like effects of JP1302[1].
-
Apparatus: A transparent glass cylinder (46 cm height, 20 cm diameter) filled with water (25°C) to a depth of 21 cm.
-
Pre-test Session (Day 1):
-
Individually place each rat in the water-filled cylinder for a 15-minute period.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session serves to induce a state of behavioral despair.
-
-
Test Session (Day 2, 24 hours after pre-test):
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, place the rat back into the swimming cylinder for a 5-minute test session.
-
Record the entire 5-minute session.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of struggling, with the animal making only small movements necessary to keep its head above water.
-
Compare the immobility time between the JP1302-treated and vehicle-treated groups.
-
Prepulse Inhibition (PPI) of Acoustic Startle Protocol (Rat)
This protocol is based on procedures used to assess the antipsychotic-like effects of JP1302[1].
-
Apparatus: A startle chamber (e.g., SR-LAB, San Diego Instruments) equipped with a loudspeaker and a sensor to detect whole-body startle responses.
-
Habituation:
-
Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 72 dB).
-
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse Alone Trials: A loud startling pulse (e.g., 118 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse Trials: A non-startling prepulse (e.g., 3, 6, or 15 dB above background noise, 40 ms duration) presented 100 ms before the startling pulse.
-
No Stimulus Trials: Background noise only.
-
-
-
Drug Administration:
-
To test the reversal of a PPI deficit, first induce a deficit using an agent like phencyclidine (PCP).
-
Administer this compound or vehicle control prior to the PCP administration, according to the desired pre-treatment time.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle Amplitude on Prepulse + Pulse Trial / Startle Amplitude on Pulse Alone Trial)] * 100
-
Compare the %PPI between different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of the α2C-adrenoceptor and the antagonistic action of JP1302.
Caption: Logical relationship of inconsistent findings in prepulse inhibition (PPI) research.
Caption: Experimental workflow for the Forced Swim Test (FST).
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α2-Adrenoceptor Subtypes in Suppression of L-Type Ca2+ Current in Mouse Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential targeting and function of α2A and α2C adrenergic receptor subtypes in cultured sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Adrenoceptors and signal transduction in neurons | Semantic Scholar [semanticscholar.org]
- 7. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of JP1302 Dihydrochloride and ORM-12741 for α2C-Adrenoceptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JP1302 dihydrochloride (B599025) and ORM-12741, two prominent antagonists of the α2C-adrenoceptor. This document synthesizes available experimental data to evaluate their performance and potential as research tools and therapeutic agents.
The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, is a G protein-coupled receptor primarily expressed in the central nervous system, particularly in the striatum, hippocampus, and olfactory tubercle.[1] Its role in modulating neurotransmitter release, including dopamine (B1211576) and norepinephrine, has implicated it as a promising target for the treatment of various neuropsychiatric disorders, such as depression, schizophrenia, and cognitive impairments.[2][3] Both JP1302 dihydrochloride and ORM-12741 have emerged as selective antagonists for this receptor, each with a distinct pharmacological profile.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key quantitative data for this compound and ORM-12741, highlighting their binding affinities and functional potencies at the human α2-adrenoceptor subtypes.
| Compound | Parameter | α2A (nM) | α2B (nM) | α2C (nM) | α2D (nM) | Reference |
| This compound | Ki | 3150 | 1470 | 28 | 1700 | [4] |
| ORM-12741 | Ki | 8.3 | 0.8 | 0.08 | - | [5][6] |
Table 1: Binding Affinities (Ki) at Human α2-Adrenoceptor Subtypes. This table showcases the significantly higher affinity of ORM-12741 for the α2C-adrenoceptor compared to this compound.
| Compound | Parameter | α2A (nM) | α2B (nM) | α2C (nM) | Reference |
| This compound | KB | 1500 | 2200 | 16 | [1] |
| ORM-12741 | Kb | 55 | 1.4 | 0.04 | [5][6] |
Table 2: Functional Antagonist Potencies (KB/Kb) at Human α2-Adrenoceptor Subtypes. The functional data corroborates the binding affinity findings, with ORM-12741 demonstrating substantially greater potency as an α2C-adrenoceptor antagonist.
In Vivo Effects and Potential Therapeutic Applications
Both compounds have been investigated in preclinical and clinical settings, revealing potential therapeutic applications.
This compound has demonstrated antidepressant and antipsychotic-like effects in rodent models.[4][7][8] Specifically, it has been shown to reduce immobility time in the forced swim test (FST), a common behavioral assay for antidepressant activity, and to reverse phencyclidine-induced deficits in prepulse inhibition (PPI), a model relevant to schizophrenia.[1][9]
ORM-12741 , also known as DB105, has progressed to clinical trials and has shown promise in improving cognitive function in patients with Alzheimer's disease.[2][10][11] In a phase 2a clinical trial, ORM-12741 demonstrated a statistically significant improvement in episodic memory in patients receiving the drug as an add-on to standard cholinesterase inhibitor therapy.[12][13][14][15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Caption: α2C-Adrenoceptor Signaling Pathway Antagonism.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and ORM-12741 for α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human α2A, α2B, or α2C-adrenoceptors are prepared by homogenization and differential centrifugation. The final membrane pellets are resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine) and a range of concentrations of the unlabeled competitor compound (JP1302 or ORM-12741).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
Objective: To determine the functional antagonist potency (KB) of this compound and ORM-12741 at α2C-adrenoceptors.
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, cell membranes expressing the α2C-adrenoceptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP (to ensure G proteins are in their inactive state), MgCl2, and NaCl.
-
Reaction Mixture: Membranes are incubated with a fixed concentration of an α2-adrenoceptor agonist (e.g., norepinephrine), [35S]GTPγS, and varying concentrations of the antagonist (JP1302 or ORM-12741).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by liquid scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit agonist-stimulated [35S]GTPγS binding is analyzed to determine its KB value.
Conclusion
Both this compound and ORM-12741 are valuable tools for investigating the role of the α2C-adrenoceptor. ORM-12741 exhibits significantly higher affinity and potency for the α2C-adrenoceptor compared to this compound, making it a more suitable candidate for studies requiring high selectivity and potency. The progression of ORM-12741 into clinical trials for Alzheimer's disease underscores the therapeutic potential of targeting the α2C-adrenoceptor for cognitive enhancement. This compound, while less potent, remains a useful pharmacological tool for preclinical studies exploring the roles of the α2C-adrenoceptor in depression and psychosis. The choice between these two compounds will ultimately depend on the specific research question and the required pharmacological profile.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Pre-pulse Inhibition [augusta.edu]
- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 13. researchgate.net [researchgate.net]
- 14. ADRA2C adrenoceptor alpha 2C [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
JP1302 Dihydrochloride vs. Atipamezole: A Comparative Analysis of α2-Adrenergic Receptor Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JP1302 dihydrochloride (B599025) and atipamezole (B1667673), two prominent antagonists of α2-adrenergic receptors. The focus is on their selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Introduction
JP1302 dihydrochloride is a research chemical recognized for its high selectivity as an antagonist of the α2C-adrenoceptor subtype.[1][2][3] In contrast, atipamezole is a potent and widely used α2-adrenoceptor antagonist with a high affinity for all α2-adrenergic receptor subtypes, making it non-selective within this receptor class.[4][5][6] It also exhibits a significantly high selectivity for α2 over α1 receptors.[7][8] This difference in subtype selectivity is a critical factor for researchers investigating the specific roles of α2-adrenoceptor subtypes in physiological and pathological processes.
Data Presentation: Binding Affinity and Potency
The following table summarizes the quantitative data on the binding affinities (Ki) and antagonist potencies (Kb) of this compound and atipamezole at various adrenergic receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | Kb (nM) | α2/α1 Selectivity Ratio |
| This compound | Human α2C | 28[1][2] | 16[1][2] | Not Reported |
| Human α2B | 1470[2] | - | ||
| Human α2D | 1700[2] | - | ||
| Human α2A | 3150[2] | - | ||
| Atipamezole | α2-adrenoceptors (general) | 1.6[5] | - | 8526[7][8] |
| α2A-adrenoceptor | Comparable to α2B/C[9] | - | ||
| α2B-adrenoceptor | Comparable to α2A/C[9] | - | ||
| α2C-adrenoceptor | Comparable to α2A/B[9] | - | ||
| α2D-adrenoceptor | High affinity[9][10] | - |
Key Observations:
-
This compound demonstrates significant selectivity for the α2C-adrenoceptor subtype , with approximately 50- to over 100-fold higher affinity for α2C compared to α2A, α2B, and α2D subtypes.[2][3][11][12]
-
Atipamezole is a potent antagonist at all α2-adrenoceptor subtypes without significant subtype selectivity.[4][5][6] However, it possesses a remarkably high selectivity for α2-adrenoceptors over α1-adrenoceptors.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a representative method for determining the binding affinity (Ki) of a compound for α2-adrenergic receptor subtypes.
1. Membrane Preparation:
-
Cells stably expressing the human α2A, α2B, or α2C-adrenoceptor subtypes are harvested.
-
The cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand that binds to the α2-adrenoceptors (e.g., [3H]-rauwolscine or [3H]-RX821002).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or atipamezole).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This protocol is a representative method for determining the antagonist potency (Kb) of a compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Membrane preparation is performed as described in the radioligand binding assay protocol.
2. [35S]GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
Each well contains:
-
The prepared cell membranes.
-
A fixed concentration of an α2-adrenoceptor agonist (e.g., adrenaline).
-
Increasing concentrations of the antagonist compound (e.g., this compound).
-
[35S]GTPγS in an assay buffer containing GDP.
-
-
Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes).
3. Separation and Quantification:
-
The assay is terminated by rapid filtration, and the radioactivity is counted as described in the radioligand binding assay protocol.
4. Data Analysis:
-
The antagonist potency (Kb) is calculated from the rightward shift of the agonist concentration-response curve in the presence of the antagonist, using the Schild equation.
Conclusion
The choice between this compound and atipamezole depends heavily on the research objective. For studies requiring specific antagonism of the α2C-adrenoceptor subtype to elucidate its unique functions, This compound is the superior tool due to its high selectivity.[2] Conversely, for applications demanding potent, non-selective blockade of all α2-adrenoceptor subtypes , such as reversing the effects of α2-agonist-induced sedation in veterinary medicine, atipamezole is the well-established and effective choice.[4][13] Researchers should carefully consider the selectivity profiles presented in this guide to make an informed decision for their experimental designs.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. JP 1302 dihydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological properties, central nervous system effects, and potential therapeutic applications of atipamezole, a selective alpha2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atipamezole - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity of atipamezole, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The clinical effectiveness of atipamezole as a medetomidine antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: JP1302 Dihydrochloride vs. Yohimbine in Adrenergic Receptor Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of two prominent alpha-2 adrenergic receptor antagonists: the highly selective JP1302 dihydrochloride (B599025) and the non-selective yohimbine (B192690).
This comparison delves into their distinct receptor binding profiles, functional activities, and effects on key signaling pathways and behavioral models. All quantitative data is summarized for direct comparison, and detailed experimental protocols for cited assays are provided.
At a Glance: Key Differences
| Feature | JP1302 Dihydrochloride | Yohimbine |
| Primary Target | α2C-Adrenoceptor | α2-Adrenoceptors (non-selective) |
| Selectivity | High for α2C subtype | Non-selective for α2 subtypes; interacts with other receptors |
| Off-Target Effects | Minimal reported | Significant interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors |
| Known In Vivo Effects | Antidepressant and antipsychotic-like effects | Increased norepinephrine (B1679862) release, effects on blood pressure, heart rate, use in erectile dysfunction |
Receptor Binding Affinity: A Tale of Two Profiles
The primary distinction between this compound and yohimbine lies in their interaction with the subtypes of the alpha-2 adrenergic receptor. This compound exhibits a pronounced selectivity for the α2C subtype, whereas yohimbine is a non-selective antagonist, binding to α2A, α2B, and α2C subtypes with comparable affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound | Yohimbine |
| Human α2A-Adrenoceptor | 3150 nM[1] | ~1.4 nM[2] |
| Human α2B-Adrenoceptor | 1470 nM[1] | ~7.1 nM[2] |
| Human α2C-Adrenoceptor | 28 nM[1][3] | ~0.88 nM[2] |
| Human α2D-Adrenoceptor | 1700 nM[1] | Lower affinity than for other α2 subtypes[4] |
| Human 5-HT1A Receptor | Not reported | ~690 nM (partial agonist)[5] |
| Human Dopamine D2 Receptor | Not reported | Antagonist activity reported[6][7] |
Note: Ki values are collated from multiple sources and experimental conditions may vary.
Functional Activity: Beyond Binding
The functional consequences of receptor binding further differentiate these two compounds. This compound's selective antagonism of the α2C-adrenoceptor leads to specific downstream effects, while yohimbine's broader activity results in a more complex pharmacological profile.
Table 2: Comparative Functional Activity
| Assay | This compound | Yohimbine |
| GTPγS Binding (Antagonist Potency, KB) | 16 nM (at human α2C)[1][3] | Not specifically reported for subtypes in this context |
| Adenylyl Cyclase Inhibition | Not reported | Partial agonist at 5-HT1A, IC50 = 4.6 µM[5] |
| Norepinephrine Release | Implied increase via α2C antagonism | Documented increase in plasma norepinephrine[8][9] |
Signaling Pathways: A Visual Comparison
The differential receptor engagement of JP1302 and yohimbine translates into distinct effects on intracellular signaling. JP1302's action is primarily focused on the α2C-adrenoceptor pathway, while yohimbine's influence is more widespread.
In Vivo Effects: Contrasting Behavioral Outcomes
Preclinical studies in animal models reveal differing behavioral effects, reflecting the distinct pharmacological profiles of JP1302 and yohimbine.
Table 3: Comparative In Vivo Effects
| Behavioral Test | This compound | Yohimbine |
| Forced Swim Test (FST) | Reduced immobility (antidepressant-like effect)[10][11] | Complex effects; can increase struggling |
| Prepulse Inhibition (PPI) | Reversed phencyclidine-induced deficit (antipsychotic-like effect)[10][12] | Can disrupt PPI at higher doses |
| Locomotor Activity | Did not antagonize α2-agonist-induced sedation[10][11] | Can increase locomotor activity at low doses[1][13][14] |
| Cardiovascular Effects | Not extensively reported | Increases blood pressure and heart rate[9] |
Experimental Protocols
A foundational aspect of robust research is the methodology employed. Below are outlines of key experimental protocols used to characterize and compare compounds like this compound and yohimbine.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor.
Generalized Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: A fixed concentration of radioligand (e.g., [3H]-Rauwolscine) and varying concentrations of the test compound (JP1302 or yohimbine) are incubated with the prepared membranes in an appropriate assay buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor (GPCR).
Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Generalized Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells or tissues expressing the GPCR of interest are prepared.
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, and the test compound in an assay buffer. For antagonist testing, a known agonist is also included.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound, typically by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in agonist-stimulated binding indicates antagonist activity. EC50 (for agonists) or KB (for antagonists) values are calculated.
Conclusion
This compound and yohimbine, while both classified as alpha-2 adrenergic receptor antagonists, represent distinct tools for pharmacological research. This compound's high selectivity for the α2C-adrenoceptor makes it an invaluable probe for elucidating the specific roles of this receptor subtype in physiological and pathological processes. In contrast, yohimbine's non-selective nature and its interactions with serotonergic and dopaminergic systems provide a broader, more complex pharmacological profile. The choice between these two compounds should be guided by the specific research question, with careful consideration of their respective selectivity and potential off-target effects. The experimental data and protocols presented in this guide are intended to aid researchers in making informed decisions for their study design and in the interpretation of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist and antagonist actions of yohimbine as compared to fluparoxan at α2‐adrenergic receptors (AR)s, serotonin (5‐HT)1A, 5‐HT1B, 5‐HT1D and dopamine D2 and D3 receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states | Semantic Scholar [semanticscholar.org]
- 3. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidopaminergic properties of yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review [mdpi.com]
- 9. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg. [scholarworks.indianapolis.iu.edu]
A Comparative Analysis of JP-1302 Dihydrochloride and Other Alpha-2C Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Experimental Profiles of Selective α2C-Adrenoceptor Ligands.
This guide provides a detailed comparative analysis of JP-1302 dihydrochloride (B599025), a notable alpha-2C (α2C)-adrenoceptor antagonist, and other key selective antagonists targeting this receptor subtype. The α2C-adrenoceptor, a member of the G protein-coupled receptor superfamily, is a significant target in the central nervous system for the development of novel therapeutics for neuropsychiatric disorders. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to aid researchers in their selection and application of these pharmacological tools.
Performance Comparison of α2C-Adrenoceptor Antagonists
The following tables provide a quantitative comparison of the binding affinities (Ki) and functional antagonist potencies (KB) of JP-1302 dihydrochloride and other selected α2-adrenoceptor antagonists. Data has been compiled from various studies to offer a broad perspective on their selectivity and potency.
Table 1: Binding Affinity (Ki, nM) of Antagonists for Human α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Selectivity (α2A/α2C) | Selectivity (α2B/α2C) | Reference(s) |
| JP-1302 | 3150 | 1470 | 28 | ~113-fold | ~53-fold | [1] |
| MK-912 | 1.95 | 2.19 | 0.15 | 13-fold | ~15-fold | [2] |
| ORM-10921 | - | - | 1.4 | - | - | |
| ORM-12741 | 8.3 | 0.8 | 0.08 | ~104-fold | 10-fold | [3] |
| BRL-44408 | 4.9 | 1259 | 447 | ~0.01-fold | ~2.8-fold | [2] |
| Atipamezole | 1.32 | 1.86 | 1.82 | ~0.7-fold | ~1.0-fold | [2] |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values. Data for ORM-10921 was limited in the direct comparative searches.
Table 2: Functional Antagonist Potency (KB, nM) of JP-1302 at Human α2-Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Reference(s) |
| JP-1302 | 1500 | 2200 | 16 | [4] |
Note: A lower KB value indicates greater antagonist potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these antagonists, the following diagrams have been generated.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of the α2C-Adrenoceptor: A Comparative Analysis of JP1302 Dihydrochloride and Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise function of specific neurotransmitter receptors is paramount. The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, has garnered significant interest for its potential role in neuropsychiatric disorders. Two primary tools have emerged to investigate its function: the selective antagonist JP1302 dihydrochloride (B599025) and genetically engineered α2C-adrenoceptor knockout (α2C-KO) mouse models. This guide provides an objective comparison of the experimental results obtained from these two approaches, offering valuable insights for future research and drug development strategies.
This comprehensive guide delves into the pharmacological effects of JP1302 dihydrochloride and the phenotypic characteristics of α2C-adrenoceptor knockout mice. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to facilitate a deeper understanding of the α2C-adrenoceptor's role in the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound and α2C-adrenoceptor knockout mice in two widely used behavioral paradigms: the Forced Swimming Test (FST) and Prepulse Inhibition (PPI) of the startle reflex. These tests are instrumental in assessing antidepressant-like activity and sensorimotor gating, respectively, both of which are relevant to various neuropsychiatric conditions.
Table 1: Comparison of Effects in the Forced Swimming Test (FST)
| Model | Parameter | Outcome | Quantitative Data |
| This compound | Immobility Time | Decrease | Doses of 1–10 μmol/kg decrease immobility time to a level similar to that of the antidepressant desipramine (B1205290) (10–30 μmol/kg)[1]. |
| α2C-Adrenoceptor Knockout (α2C-KO) | Immobility/Activity | Increased Activity | α2C-KO mice are significantly more active than their wild-type controls in the test swim after various pre-swim times[2]. |
Table 2: Comparison of Effects in the Prepulse Inhibition (PPI) Test
| Model | Parameter | Outcome | Quantitative Data |
| This compound | PPI Deficit Reversal | Reversal of PCP-induced deficit | A dose of 5 μmol/kg completely reverses the impairment in PPI induced by phencyclidine (PCP) in rats[1]. |
| α2C-Adrenoceptor Knockout (α2C-KO) | Prepulse Inhibition | Diminished PPI | α2C-KO mice show diminished prepulse inhibition of the startle reflex compared to wild-type controls[3][4][5][6]. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. This section outlines the key experimental protocols for the generation of α2C-adrenoceptor knockout mice and for conducting the Forced Swimming Test and Prepulse Inhibition test.
Generation of α2C-Adrenoceptor Knockout (α2C-KO) Mice
The generation of α2C-adrenoceptor knockout mice is achieved through targeted gene disruption in embryonic stem cells. A neomycin cassette is inserted into the single coding exon of the Adra2c gene, which encodes the α2C-adrenoceptor subtype[7][8]. This insertion prevents the expression of a functional α2C-adrenoceptor transcript, which can be confirmed by Northern blotting or reverse transcription-polymerase chain reaction (RT-PCR) analysis[7]. The resulting Adra2c-/- mice are viable, fertile, and appear grossly normal[7].
Forced Swimming Test (FST)
The Forced Swimming Test is a widely used behavioral assay to screen for antidepressant-like activity.
Apparatus:
-
A transparent glass or Plexiglas cylinder (e.g., 46 cm in height and 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet (e.g., 21 cm deep)[9].
Procedure:
-
Habituation/Pre-test: On the first day, each animal is individually placed in the cylinder for a 15-minute pre-test session[9].
-
Test Session: 24 hours after the pre-test, the animal is placed back into the cylinder for a 5-minute test session[9].
-
Data Acquisition: The entire 5-minute test session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Prepulse Inhibition (PPI) Test
The Prepulse Inhibition test assesses sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.
Apparatus:
-
A startle chamber equipped with a sensitive piezoelectric sensor to detect and measure the animal's startle response.
-
A speaker to deliver acoustic stimuli (background noise, prepulse, and startle pulse).
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a set period (e.g., 5 minutes) with a constant background white noise (e.g., 65 dB).
-
Stimuli Presentation: A series of trials are presented in a pseudo-random order. These trials include:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 4, 8, or 16 dB above background noise for 20 ms) is presented shortly before the startling pulse (e.g., 100 ms (B15284909) lead time).
-
No-stimulus trials: Only the background noise is present.
-
-
Data Acquisition: The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Calculation of PPI: The percentage of prepulse inhibition is calculated for each prepulse intensity using the following formula: %PPI = [1 - (Startle Response on Prepulse + Pulse Trial / Startle Response on Pulse-alone Trial)] x 100
Signaling Pathways and Experimental Workflows
To visualize the biological mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: α2C-adrenoceptor signaling cascade.
Caption: Workflow for comparing pharmacological and genetic models.
Caption: Comparing methods of α2C-adrenoceptor inactivation.
Conclusion
The comparative analysis of this compound and α2C-adrenoceptor knockout models reveals a consistent pattern of behavioral outcomes, particularly in the domains of depression-like behavior and sensorimotor gating. Both the pharmacological blockade and the genetic deletion of the α2C-adrenoceptor lead to a reduction in immobility in the Forced Swimming Test, suggesting an antidepressant-like effect. Similarly, both approaches demonstrate a modulation of prepulse inhibition, indicating a role for the α2C-adrenoceptor in sensorimotor gating processes.
References
- 1. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adrenergic alpha2C-receptors modulate the acoustic startle reflex, prepulse inhibition, and aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenergic α2C-Receptors Modulate the Acoustic Startle Reflex, Prepulse Inhibition, and Aggression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted inactivation of the gene encoding the mouse alpha 2c-adrenoceptor homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 002512 - Adra2c KO Strain Details [jax.org]
- 9. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JP1302 Dihydrochloride and Clozapine in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel α2C-adrenoceptor antagonist, JP1302 dihydrochloride (B599025), and the atypical antipsychotic, clozapine (B1669256), based on their performance in established preclinical models of schizophrenia. This analysis is supported by experimental data on their receptor binding profiles and efficacy in behavioral paradigms relevant to the positive and negative/cognitive symptoms of schizophrenia.
Introduction
Clozapine is considered the gold-standard treatment for therapy-resistant schizophrenia, exhibiting efficacy against positive, negative, and cognitive symptoms. Its therapeutic action is attributed to a complex pharmacological profile, involving interactions with multiple neurotransmitter receptors, including dopamine (B1211576), serotonin (B10506), adrenergic, muscarinic, and histamine (B1213489) receptors. However, its use is limited by severe side effects. JP1302 dihydrochloride is a selective antagonist of the α2C-adrenoceptor. Blockade of this receptor has been proposed as a novel mechanism for treating neuropsychiatric disorders, and it is noteworthy that α2C-adrenoceptor antagonism is a property of some atypical antipsychotics, including clozapine. This guide aims to compare these two compounds based on available preclinical data.
Receptor Binding Profiles
The affinity of a compound for various receptors is a key determinant of its pharmacological effects, both therapeutic and adverse. The binding affinities (Ki) of this compound and clozapine for a range of receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Adrenergic Receptors | ||
| α2A | 3150 | 90[1] |
| α2B | 1470 | - |
| α2C | 28 | - |
| α1A | - | 1.6[1] |
| Dopamine Receptors | ||
| D1 | - | 270[1] |
| D2 | - | 160[1] |
| D3 | - | 555[1] |
| D4 | - | 24[1] |
| D5 | - | 454[1] |
| Serotonin Receptors | ||
| 5-HT1A | - | 120[1] |
| 5-HT2A | - | 5.4[1] |
| 5-HT2C | - | 9.4[1] |
| 5-HT3 | - | 95[1] |
| 5-HT6 | - | 4[1] |
| 5-HT7 | - | 6.3[1] |
| Histamine Receptors | ||
| H1 | - | 1.1[1] |
| Muscarinic Receptors | ||
| M1 | - | 6.2[1] |
| Data for this compound is focused on its primary target and selectivity. Data for clozapine reflects its broad receptor interaction profile. A hyphen (-) indicates that data was not readily available in the searched literature. |
Efficacy in Schizophrenia Models
The antipsychotic potential of this compound and clozapine has been evaluated in rodent models that mimic certain aspects of schizophrenia.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) is a widely used animal model.
| Compound | Animal Model | Effect on PCP-Induced PPI Deficit |
| This compound | Rats (Sprague-Dawley and Wistar) | Complete reversal at a dose of 5 µmol/kg.[2] |
| Clozapine | Rats (Sprague-Dawley) | Limited effect in reversing PCP-induced PPI disruption.[3] |
| Monkeys (Cebus apella) | Reversed PCP-induced PPI deficits at a dose of 2.5 mg/kg.[4] |
It is important to note that the effect of clozapine on PCP-induced PPI deficits can be variable across different studies and animal strains.[5]
Amphetamine-Induced Hyperlocomotion
The hyperlocomotor activity induced by psychostimulants such as amphetamine is a common model for the positive symptoms of schizophrenia.
| Compound | Animal Model | Effect on Amphetamine-Induced Hyperlocomotion |
| This compound | - | Data not available in the searched literature. However, α2-adrenergic antagonists have been shown to attenuate amphetamine-induced locomotion.[6] |
| Clozapine | Rats (Sprague-Dawley) | Blocks the hyperlocomotion induced by an acute injection of amphetamine.[7][8] Repeated administration of clozapine can attenuate the induction and expression of amphetamine sensitization.[7] |
Signaling Pathways
The therapeutic and side effects of this compound and clozapine are mediated by their interaction with specific receptor signaling pathways.
This compound Signaling Pathway
As a selective α2C-adrenoceptor antagonist, this compound primarily acts by blocking the signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR). The α2C-adrenoceptor is coupled to inhibitory G-proteins (Gi/o).
Clozapine Signaling Pathways
Clozapine's complex pharmacology involves multiple signaling pathways. Two key pathways are its antagonism of the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a measure of the ability to filter out irrelevant sensory information.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: Animals are individually placed in the startle chambers and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Drug Administration: Animals are administered this compound, clozapine, or vehicle via a specified route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the PPI test session. To induce a PPI deficit, a psychotomimetic agent such as phencyclidine (PCP) is administered.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 115-120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (prepulse; e.g., 3-16 dB above background) precedes the startle pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100.
Amphetamine-Induced Hyperlocomotion
Objective: To model the positive, hyperdopaminergic symptoms of schizophrenia.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to track locomotor activity.
Procedure:
-
Acclimation: Animals are placed in the open-field arenas for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.
-
Drug Administration: Animals are pre-treated with this compound, clozapine, or vehicle. After a specified time, they are administered d-amphetamine or saline.
-
Test Session: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes) following amphetamine administration.
-
Data Analysis: The locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes) and analyzed to determine the effect of the test compounds on the hyperactivity induced by amphetamine.
Summary and Conclusion
This guide provides a comparative overview of this compound and clozapine based on available preclinical data.
-
Mechanism of Action: this compound is a highly selective α2C-adrenoceptor antagonist, representing a targeted therapeutic approach. In contrast, clozapine is a multi-receptor antagonist, with its efficacy and side-effect profile resulting from a complex interplay of its actions on numerous receptors.
-
Efficacy in Schizophrenia Models: this compound shows promise in reversing PCP-induced PPI deficits, a model of sensorimotor gating deficits in schizophrenia.[2] Clozapine's efficacy in this model appears more variable.[3][4][5] Clozapine is effective at reducing amphetamine-induced hyperlocomotion, a model of positive symptoms.[7][8] While direct comparative data is lacking, the distinct mechanisms of these two compounds suggest they may have different profiles in modulating the various symptom domains of schizophrenia.
-
Future Directions: Direct, head-to-head comparative studies of this compound and clozapine in a battery of preclinical schizophrenia models are warranted. Such studies would provide a more definitive understanding of the relative efficacy and potential advantages of selective α2C-adrenoceptor antagonism compared to the broad-spectrum activity of clozapine. Further investigation into the downstream signaling pathways of this compound will also be crucial in elucidating its precise mechanism of antipsychotic-like action.
This information is intended for research purposes only and should not be interpreted as clinical advice. The development of novel therapeutics for schizophrenia requires extensive preclinical and clinical evaluation.
References
- 1. b-neuro.com [b-neuro.com]
- 2. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine's effects on phencyclidine-induced disruption of prepulse inhibition of the acoustic startle response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of phencyclidine-induced prepulse inhibition deficits by clozapine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine enhances disruption of prepulse inhibition after sub-chronic dizocilpine- or phencyclidine-treatment in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenergic antagonists effect on amphetamine-induced behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clozapine pre-treatment has a protracted hypolocomotor effect on the induction and expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
JP1302 Dihydrochloride Demonstrates Antidepressant-like Efficacy in Preclinical Models, Offering a Novel Mechanism Compared to SSRIs
For Immediate Release
[City, State] – [Date] – JP1302 dihydrochloride (B599025), a selective α2C-adrenoceptor antagonist, shows significant antidepressant-like effects in established preclinical models of depression. This comparison guide provides an objective analysis of the efficacy of JP1302 dihydrochloride in contrast to widely prescribed Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Divergent Path to Antidepressant Effects
This compound exerts its effects through a distinct mechanism of action compared to SSRIs. It is a potent and selective antagonist of the α2C-adrenoceptor.[1][2][3] The α2C-adrenoceptor is a subtype of the α2-adrenergic receptor family that is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. By blocking these receptors, JP1302 is thought to increase the release of norepinephrine (B1679862) and other neurotransmitters implicated in mood regulation, leading to its antidepressant-like effects.
In contrast, SSRIs, such as fluoxetine, sertraline, paroxetine, citalopram, and escitalopram, function by selectively inhibiting the reuptake of serotonin from the synaptic cleft. This action leads to an increased concentration of serotonin available to bind to postsynaptic receptors, which is believed to be the primary mechanism behind their therapeutic effects in depression.
Preclinical Efficacy in the Forced Swim Test
The Forced Swim Test (FST) is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
This compound in the Forced Swim Test
A key study by Sallinen et al. (2007) demonstrated the antidepressant-like efficacy of JP1302 in the rat FST. The study found that JP1302, administered at doses ranging from 1 to 10 µmol/kg, significantly decreased the immobility time of the animals.[4] The effects were comparable to those observed with the tricyclic antidepressant desipramine (B1205290) at doses of 10-30 µmol/kg.[4]
SSRIs in the Forced Swim Test
Numerous studies have evaluated the efficacy of various SSRIs in the FST. The data consistently show that SSRIs reduce immobility time in a dose-dependent manner. The following table summarizes representative findings for several commonly used SSRIs in the rat FST.
| Drug | Dose Range | Effect on Immobility Time | Reference |
| Fluoxetine | 0.5 - 2.0 mg/kg | Significant decrease | [5] |
| Sertraline | 10 - 40 mg/kg | Significant decrease | [6] |
| Paroxetine | Not specified in retrieved results | Antidepressant-like effects in adult rats | [7] |
| Citalopram | Not specified in retrieved results | Antidepressant-like effects | [8] |
| Escitalopram | Not specified in retrieved results | Reduced immobility | [8] |
Comparative Analysis
While a direct head-to-head clinical comparison of this compound and a range of SSRIs in the same study is not yet available in the published literature, the existing preclinical data allows for an indirect comparison. Both JP1302 and SSRIs demonstrate efficacy in reducing immobility in the FST, a key indicator of antidepressant potential. However, the distinct mechanisms of action suggest that JP1302 may offer a therapeutic alternative for patients who do not respond to or tolerate SSRIs.
Experimental Protocols
Forced Swim Test (Rat Model)
The standard protocol for the FST in rats typically involves a two-day procedure:
-
Day 1 (Pre-test): Rats are individually placed in a transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm for 15 minutes. This initial exposure is designed to induce a state of "behavioral despair."
-
Day 2 (Test): Twenty-four hours after the pre-test, the animals are returned to the same cylinder for a 5-minute test session. The duration of immobility, defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water, is recorded.
Drug administration schedules vary between studies but are typically conducted prior to the test session on Day 2.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Forced Swim Test
Caption: Experimental workflow of the rat Forced Swim Test.
Conclusion
This compound presents a promising novel approach to the treatment of depression, with a mechanism of action centered on the α2C-adrenoceptor. Preclinical data from the forced swim test indicates a significant antidepressant-like effect. While direct comparative efficacy against a broad range of SSRIs is yet to be established in a single study, the available evidence suggests that JP1302 could be a valuable alternative or adjunctive therapy in the management of depressive disorders. Further research, including head-to-head comparative studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JP-1302: a new tool to shed light on the roles of alpha2C-adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Effects of JP1302 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist. The data presented herein is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential and mechanism of action compared to other adrenergic modulators.
Overview of JP1302 Dihydrochloride
JP1302 is a high-affinity antagonist of the α2C-adrenoceptor.[1][2] Its selectivity for the α2C subtype over α2A and α2B subtypes makes it a valuable pharmacological tool for elucidating the specific roles of the α2C-adrenoceptor in physiological and pathological processes.[3] Preclinical evidence suggests potential therapeutic applications in neuropsychiatric disorders and renal dysfunction.[1][4][5]
In Vitro Profile
The in vitro characteristics of this compound establish its potency and selectivity as an α2C-adrenoceptor antagonist.
Receptor Binding and Antagonist Activity
JP1302 demonstrates a significantly higher affinity and antagonist potency at the human α2C-adrenoceptor compared to other α2-adrenoceptor subtypes.[4][5] This selectivity is a key attribute that distinguishes it from non-selective α2-antagonists like atipamezole.
| Parameter | Human α2A-AR | Human α2B-AR | Human α2C-AR | Human α2D-AR | Reference |
| Binding Affinity (Ki, nM) | 3150 | 1470 | 28 | 1700 | |
| Antagonist Potency (KB, nM) | 1500 | 2200 | 16 | - | [4][5] |
AR: Adrenoceptor
An unexpected in vitro effect was observed in isolated mouse cardiomyocytes, where JP1302 alone induced significant inhibition of L-type Ca2+ currents with an IC50 of 17.9 ± 2.7 µM.[6] This suggests potential off-target effects or a previously uncharacterized role of α2C-adrenoceptors in cardiac calcium channel modulation at higher concentrations.
In Vivo Profile
In vivo studies have explored the functional consequences of selective α2C-adrenoceptor blockade by JP1302 in various animal models, revealing its potential as a treatment for depression, psychosis, and organ injury.
Central Nervous System (CNS) Effects
JP1302 has demonstrated antidepressant and antipsychotic-like effects in rodent models.[4][5] These findings support the hypothesis that antagonism of the α2C-adrenoceptor is a viable mechanism for treating certain neuropsychiatric disorders.
| Experimental Model | Species | JP1302 Effect | Comparison | Reference |
| Forced Swimming Test (FST) | Rat | Reduced immobility | Similar efficacy to desipramine | [3][4] |
| Prepulse Inhibition (PPI) Deficit | Rat | Reversed PCP-induced deficit | Atipamezole was ineffective | [3][4][5] |
| Locomotor Activity & Hypothermia | Mouse | No antagonism of α2-agonist effects | Atipamezole reversed α2-agonist effects | [4][5] |
PCP: Phencyclidine
The lack of effect on α2-agonist-induced sedation and hypothermia underscores JP1302's selectivity for the α2C subtype, as these effects are primarily mediated by α2A-adrenoceptors.[3][4][5]
Nociception and Pain Modulation
The role of JP1302 in nociception is complex. In a rat model of neuropathic pain, it reversed the antiallodynic effects of the α2-agonist dexmedetomidine (B676), suggesting a role for peripheral α2C-adrenoceptors in pain modulation.[7] In a separate study, spinal administration of JP1302 produced behavioral antinociception in the formalin test, an effect that was blocked by a GABAA channel blocker, indicating a potential interaction with the GABAergic system.[8][9]
Organ Protection
A significant protective effect has been observed in a model of acute kidney injury.
| Experimental Model | Species | JP1302 Treatment | Key Outcomes | Reference |
| Renal Ischemia/Reperfusion | Rat | 3 mg/kg, IV (post-treatment) | Ameliorated renal dysfunction, reduced histological damage, decreased apoptosis, and reduced pro-inflammatory cytokine expression. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JP1302 and a typical workflow for evaluating its CNS effects.
Caption: JP1302 selectively antagonizes the presynaptic α2C-adrenoceptor.
Caption: Workflow for evaluating the CNS effects of JP1302.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize JP1302.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of JP1302 for different α2-adrenoceptor subtypes.
-
Methodology:
-
Membranes from cells stably expressing human α2A, α2B, or α2C-adrenoceptors are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]rauwolscine) and varying concentrations of JP1302.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., phentolamine).
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
-
Forced Swimming Test (FST)
-
Objective: To assess antidepressant-like activity.[4]
-
Methodology:
-
Rats are individually placed in a transparent glass cylinder filled with water (25°C) for a 15-minute pre-test session.[4]
-
Twenty-four hours later, the animals are administered JP1302, a vehicle, or a reference antidepressant (e.g., desipramine).
-
Following a set pre-treatment time, the rats are placed back into the water cylinder for a 5-minute test session.[4]
-
The duration of immobility (floating without struggling) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[4]
-
Prepulse Inhibition (PPI) of Startle
-
Objective: To evaluate antipsychotic-like activity by measuring sensorimotor gating.[4]
-
Methodology:
-
A psychotomimetic agent like phencyclidine (PCP) is used to induce a deficit in PPI.[4][5]
-
Animals are pre-treated with JP1302, vehicle, or a reference drug.
-
Each animal is placed in a startle chamber.
-
The test session consists of trials with a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, or the prepulse followed by the pulse.
-
The startle response (amplitude of whole-body flinch) is measured.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Reversal of the PCP-induced PPI deficit indicates antipsychotic-like potential.[4][5]
-
Conclusion
This compound is a highly selective α2C-adrenoceptor antagonist with a distinct pharmacological profile. Its in vitro selectivity translates to specific in vivo effects, primarily impacting CNS functions related to depression and psychosis, without the sedative effects associated with non-selective α2-antagonists.[4][5] The correlation between the selective in vitro antagonism of the α2C-adrenoceptor and the observed antidepressant and antipsychotic-like effects in vivo is strong. Further research into its effects on nociception and organ protection is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid in the design of future studies and the evaluation of JP1302 as a candidate for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization and CNS effects of a novel highly selective α2C-adrenoceptor antagonist JP-1302 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization and CNS effects of a novel highly selective alpha2C-adrenoceptor antagonist JP-1302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The role of alpha-2 adrenoceptor subtype in the antiallodynic effect of intraplantar dexmedetomidine in a rat spinal nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat [frontiersin.org]
- 9. The differential in vivo contribution of spinal α2A- and α2C-adrenoceptors in tonic and acute evoked nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]
JP1302 Dihydrochloride: A Comparative Analysis of a Selective α2C-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of research findings on JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist. The following sections offer a comparative analysis of its performance against other relevant compounds, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
JP1302 dihydrochloride has emerged as a significant research tool for elucidating the role of the α2C-adrenoceptor in various physiological and pathological processes, particularly in the central nervous system. It demonstrates high selectivity for the α2C-adrenoceptor subtype over other α2-adrenoceptor subtypes, offering a more targeted approach compared to non-selective antagonists.[1][2][3] In preclinical studies, JP1302 has exhibited promising antidepressant and antipsychotic-like effects, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.[1][2] This guide will delve into the quantitative data supporting these findings, comparing its efficacy to the non-selective α2-adrenoceptor antagonist atipamezole (B1667673) and the tricyclic antidepressant desipramine.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical studies, highlighting the binding affinity and in vivo efficacy of this compound in comparison to other relevant compounds.
Table 1: Adrenoceptor Binding Affinity (Ki, nM)
| Compound | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Selectivity for α2C vs. α2A | Selectivity for α2C vs. α2B |
| This compound | 3150 | 1470 | 28 | ~112-fold | ~52-fold |
| Atipamezole | 1.8 | 17 | 15 | ~0.12-fold | ~1.13-fold |
Data sourced from Sallinen et al., 2007. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Table 2: Antagonist Activity (KB, nM)
| Compound | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor |
| This compound | 1500 | 2200 | 16 |
Data sourced from Sallinen et al., 2007. KB values represent the equilibrium dissociation constant of the antagonist.
Table 3: In Vivo Efficacy - Forced Swim Test (FST) in Rats
| Treatment (Dose, µmol/kg, i.p.) | Immobility Time (s) | % Reduction vs. Vehicle |
| Vehicle | 155 ± 15 | - |
| This compound (1) | 130 ± 12 | 16% |
| This compound (3) | 105 ± 10 | 32% |
| This compound (10) | 85 ± 8** | 45% |
| Desipramine (10) | 110 ± 11 | 29% |
| Desipramine (30) | 80 ± 9** | 48% |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. Sourced from Sallinen et al., 2007.
Table 4: In Vivo Efficacy - Reversal of Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit in Rats
| Treatment (Dose, µmol/kg, i.p.) | % PPI | % Reversal of PCP Deficit |
| Vehicle | 65 ± 5 | - |
| PCP (1.5 mg/kg) | 30 ± 4 | - |
| This compound (5) + PCP | 60 ± 6** | ~86% |
| Atipamezole (1) + PCP | 35 ± 5 | ~14% |
**p < 0.01 vs. PCP alone. Data are presented as mean ± SEM. Sourced from Sallinen et al., 2007.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human α2A, α2B, or α2C adrenoceptors are used.
-
Radioligand: [3H]-RX821002, a non-selective α2-adrenoceptor antagonist, is used as the radioligand.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (JP1302 or atipamezole).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.
-
Acclimation (Pre-test): On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session.
-
Drug Administration: 24 hours after the pre-test, animals are administered this compound, desipramine, or vehicle via intraperitoneal (i.p.) injection.
-
Test Session: 60 minutes after drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded by a trained observer blind to the treatment groups.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to reverse a sensorimotor gating deficit induced by phencyclidine (PCP).
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rat.
-
Acclimation: Rats are individually placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.
-
Drug Administration: Animals are pre-treated with this compound, atipamezole, or vehicle (i.p.). After a set time, they are administered PCP (a non-competitive NMDA receptor antagonist known to induce psychosis-like symptoms and disrupt PPI) or vehicle.
-
Test Session: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Calculation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Data Analysis: The mean % PPI for each treatment group is calculated and compared statistically.
Visualizations
Signaling Pathway of α2C-Adrenoceptor Antagonism
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of JP1302 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of JP1302 dihydrochloride (B599025), a potent and selective α2C-adrenoceptor antagonist used in neuropsychiatric and renal dysfunction research.
Immediate Safety and Handling Precautions
While JP1302 dihydrochloride is not classified as a hazardous substance, proper handling is essential to maintain a safe laboratory environment. According to safety data sheets, no special measures are required for handling, and the product is considered to have no harmful effects when used according to specifications. However, it is recommended to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses.
Disposal Procedures for this compound
Disposal of this compound should be conducted in accordance with official regulations. For smaller quantities, disposal with household waste may be permissible, but it is crucial to consult local and institutional guidelines to ensure full compliance.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-provided SDS for this compound before initiating any disposal procedures. The SDS contains specific information regarding the chemical's properties and recommended disposal methods.
-
Evaluate the Quantity:
-
Small Quantities: For residual amounts or very small quantities, the SDS for the chemically equivalent JP-1302 (hydrochloride hydrate) suggests that it can be disposed of with household waste.[1]
-
Large Quantities: For larger quantities, do not dispose of them in the regular trash or down the drain.[1] It is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water."[1] Prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[1]
-
-
Prepare for Disposal:
-
Uncleaned Packaging: Any packaging that has contained this compound should be disposed of according to official regulations.[1] This may involve triple-rinsing the container with a suitable solvent and disposing of the rinsate as chemical waste.
-
Labeling: Ensure that any waste container holding this compound is clearly labeled with its contents.
-
-
Engage a Licensed Waste Disposal Service: For the disposal of larger quantities or if required by institutional policy, contact a licensed chemical waste disposal company. They are equipped to handle and dispose of laboratory chemicals in an environmentally responsible and compliant manner.
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Weight | 441.4 g/mol |
| Water Solubility | 12.5 mg/mL (28.32 mM) |
| DMSO Solubility | 5 mg/mL (11.33 mM) |
| Storage Temperature | 4°C (sealed storage, away from moisture) |
| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling JP1302 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of JP1302 dihydrochloride (B599025).
This document provides critical safety and logistical information for the handling of JP1302 dihydrochloride, a potent and selective α2C-adrenoceptor antagonist. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Activity | Required PPE |
| Receiving & Unpacking | - Chemotherapy gloves |
| Weighing & Aliquoting | - Chemotherapy gloves- Impermeable gown (long-sleeved, back-closing)- Eye and face protection (safety glasses with side shields or goggles)- Respiratory protection (if not handled in a containment primary engineering control) |
| Solution Preparation | - Chemotherapy gloves- Impermeable gown- Eye and face protection- Work within a certified chemical fume hood or other ventilated enclosure |
| In Vitro & In Vivo Administration | - Chemotherapy gloves- Impermeable gown- Eye and face protection |
| Spill Cleanup | - Chemotherapy gloves (double-gloving recommended)- Impermeable gown- Eye and face protection- Respiratory protection- Shoe covers |
| Waste Disposal | - Chemotherapy gloves- Impermeable gown |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All procedures involving the handling of solid this compound should be conducted in a designated area within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Solution Preparation: this compound is soluble in water (to 100 mM) and DMSO.[1] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid generating dust. If precipitation occurs, sonication can be used to aid dissolution.[2]
-
Storage: Store this compound at -20°C for long-term stability.[1]
Disposal Plan:
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste, including unused solutions and contaminated solvents, in a compatible, sealed, and clearly labeled waste container.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
Experimental Protocols
In Vitro: Antagonist Activity Assay
This protocol determines the antagonist activity of this compound by measuring its ability to inhibit adrenaline-stimulated [³⁵S]GTPγS binding to G-proteins in cell membranes expressing human α2-adrenoceptor subtypes.
-
Cell Membrane Preparation: Utilize CHO cells stably transfected with one of the three human α2-adrenoceptor subtypes (α2A, α2B, or α2C).
-
Binding Assay:
-
Incubate the cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of adrenaline (agonist) and [³⁵S]GTPγS.
-
After incubation, separate the bound from free [³⁵S]GTPγS by filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis: Calculate the KB value, which represents the dissociation constant of the antagonist, to determine its potency.
In Vivo: Forced Swim Test (FST) for Antidepressant-like Effects
This protocol assesses the antidepressant-like effects of this compound in rodents.
-
Animal Model: Use male NMRI mice.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally 20 minutes before the test.
-
Forced Swim Test:
-
Place individual mice in a glass cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
